3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKSHYCVQZAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361540 | |
| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-82-1 | |
| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block with potential applications in the pharmaceutical and agrochemical industries. This document outlines a plausible synthetic route, details expected characterization data, and discusses the potential utility of this compound in the development of novel bioactive molecules.
Compound Identification and Properties
This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 89570-82-1 | [1] |
| Molecular Formula | C₆H₅ClF₃N₃ | [1] |
| Molecular Weight | 211.58 g/mol | [2] |
| Appearance | Off-white to pale brown crystalline solid | [3] |
| Melting Point | 90-96 °C | [1] |
| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.83 ± 0.70 | [1] |
| InChI Key | KHFKSHYCVQZAQP-UHFFFAOYSA-N | |
| SMILES | NNC1=NC=C(C=C1Cl)C(F)(F)F |
Plausible Synthesis Protocol
Synthesis of the Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized via several routes, often starting from 3-picoline.[5] These methods typically involve chlorination and fluorination steps.[6]
Synthesis of this compound
This proposed protocol is adapted from established procedures for similar hydrazinopyridines.[4]
Reaction Scheme:
Materials and Reagents:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable polar solvent such as isopropanol or dioxane)
-
Water
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable polar solvent like ethanol (e.g., 5-10 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (4.0-6.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with cold water.
-
Dry the product under vacuum to yield this compound as a solid.
Purification:
If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
Due to the absence of experimentally obtained spectra in the public domain, this section provides predicted data and discusses the expected spectral features for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the hydrazine group. The aromatic protons will likely appear as doublets in the range of 7.0-8.5 ppm. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
-
C=N and C=C stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.
-
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 211 and a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the hydrazine group and parts of the pyridine ring. A predicted mass spectrum for the target compound is available.[2]
Potential Applications and Biological Relevance
While the specific biological activity of this compound is not extensively documented, its structural similarity to other biologically active compounds suggests its potential as a valuable intermediate in drug discovery and agrochemical development.
Hydrazinopyridines are well-established precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[7] The reaction of a hydrazinopyridine with a 1,3-dicarbonyl compound or a related synthon leads to the formation of a pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, fungicidal, and pharmaceutical properties.
For instance, the related compound 3-chloro-2-hydrazinopyridine is a crucial intermediate in the synthesis of the insecticides Chlorantraniliprole and Cyantraniliprole.[3] This highlights the potential of the trifluoromethyl-substituted analogue as a building block for novel agrochemicals.
Safety, Handling, and Storage
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Diagrams
Synthesis Workflow
Caption: Plausible workflow for the synthesis of the target compound.
General Pyrazole Synthesis from Hydrazinopyridine
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from the close structural analog, 3-chloro-2-hydrazinopyridine, to provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach allows for a robust estimation of the key spectral features essential for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Py-H4 | ~7.8 - 8.0 | d | The electron-withdrawing CF₃ group at position 5 will deshield the adjacent proton at position 4, shifting it downfield compared to the analog. |
| Py-H6 | ~8.2 - 8.4 | d | Similarly, the proton at position 6 will be significantly deshielded by the adjacent nitrogen and the CF₃ group, resulting in a downfield shift. |
| -NH- | ~7.6 - 7.8 | br s | The chemical shift of the NH proton is variable and concentration-dependent. |
| -NH₂ | ~4.3 - 4.5 | br s | The chemical shift of the NH₂ protons is also variable and can be influenced by solvent and concentration. |
Predictions are based on data for 3-chloro-2-hydrazinopyridine and known substituent effects of the trifluoromethyl group.
Table 2: Analogous ¹H NMR Data for 3-chloro-2-hydrazinopyridine
Solvent: CDCl₃, Frequency: 300 MHz
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Py-6-H | 8.04 - 8.08 | dd |
| -NH- | 7.56 | br s |
| Py-4-H | 7.47 - 7.49 | dd |
| Py-5-H | 6.60 - 6.64 | dd |
| -NH₂ | 4.23 | s |
Data sourced from patent CN102249991A.[1]
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155 - 160 | Attached to the electron-donating hydrazinyl group. |
| C3 | ~115 - 120 | Shielded by the hydrazinyl group and deshielded by the chloro group. |
| C4 | ~140 - 145 | Deshielded by the adjacent CF₃ group. |
| C5 | ~120 - 125 (q) | The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |
| C6 | ~145 - 150 | Deshielded by the ring nitrogen and the CF₃ group. |
| CF₃ | ~120 - 125 (q) | The carbon of the trifluoromethyl group will also appear as a quartet. |
Predictions are based on general principles of ¹³C NMR spectroscopy for substituted pyridines.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N and C=C Stretch (Pyridine Ring) | 1550 - 1650 | Medium - Strong |
| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Predictions are based on characteristic infrared absorption frequencies for the respective functional groups.
Table 5: Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 211 | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | 213 | Isotopic peak for the ³⁷Cl isotope, with an expected intensity of approximately one-third of the [M]⁺ peak. |
A predicted mass spectrum for 3-chloro-2-hydrazino-5-(trifluoromethyl)pyridine shows the molecular ion at m/z 211.
The mass spectrum of the analog, 3-chloro-2-hydrazinopyridine, shows a molecular ion peak [M]⁺ at m/z 143 and a characteristic [M+2]⁺ peak at m/z 145, confirming the presence of a single chlorine atom.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) to obtain a good spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization Method (Electron Impact - EI):
-
For GC-MS analysis, EI is a common ionization technique.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow of Spectroscopic Analysis.
Caption: Logical Relationship for Predictive Analysis.
References
Physical and chemical properties of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is limited. This guide compiles the available data and provides a chemically-sound theoretical framework based on the properties and reactivity of structurally related compounds. Information that is inferred or based on analogous structures is noted as such.
Executive Summary
This compound (CAS No. 89570-82-1) is a substituted pyridine derivative. Its structure, incorporating a reactive hydrazine group, a chlorine atom, and an electron-withdrawing trifluoromethyl group, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. While detailed experimental studies on this specific molecule are not widely published, its chemical behavior can be largely inferred from its constituent functional groups. This guide summarizes its known properties, proposes a likely synthetic route, outlines standard characterization protocols, and explores its potential chemical reactivity.
Core Physical and Chemical Properties
The known and predicted physicochemical properties of this compound are summarized below. Data for the target compound is sparse and often predicted; therefore, properties of closely related analogues are provided for comparison.
Properties of this compound
| Property | Value | Source |
| CAS Number | 89570-82-1 | [1][2] |
| Molecular Formula | C₆H₅ClF₃N₃ | [1][2] |
| Molecular Weight | 211.57 g/mol | [1][2] |
| Appearance | Pale brown solid | [2] |
| Melting Point | 90 °C | [2] |
| Boiling Point | 201.2 ± 50.0 °C (Predicted) | [2] |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.83 ± 0.70 (Predicted) | [2] |
Comparative Properties of Related Compounds
| Property | 3-Chloropyridine[3][4][5] | 2-Hydrazinopyridine[6][7] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[8][9] |
| Molecular Formula | C₅H₄ClN | C₅H₇N₃ | C₆H₂Cl₂F₃N |
| Molecular Weight | 113.54 g/mol | 109.13 g/mol | 215.99 g/mol |
| Appearance | Colorless liquid | White to orange powder | Light yellow liquid |
| Melting Point | -44 °C | 44 - 48 °C | 8 - 9 °C |
| Boiling Point | 148 °C | 185 °C / 140 mmHg | 80 °C / 20 mmHg |
| Density | 1.194 g/mL at 25 °C | Not available | 1.549 g/mL at 25 °C |
Synthesis and Characterization
Proposed Synthesis: Nucleophilic Aromatic Substitution
The most plausible synthesis route is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate . In this reaction, the chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. An excess of hydrazine hydrate is typically used to drive the reaction to completion.[10][11]
Reaction Scheme: (Image of the chemical reaction: 2,3-dichloro-5-(trifluoromethyl)pyridine reacting with hydrazine hydrate to yield this compound and HCl)
Experimental Protocol: General Method for Hydrazinylpyridine Synthesis
The following is a generalized protocol based on the synthesis of analogous compounds, such as 3-chloro-2-hydrazinopyridine.[10][12][13]
-
Reaction Setup: To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable polar solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add hydrazine hydrate (4-6 equivalents) dropwise at room temperature.[11][13]
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
Characterization Protocols
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the number and environment of protons. Expected signals would include those for the two aromatic protons on the pyridine ring and the protons of the hydrazinyl group (-NHNH₂).
-
¹³C NMR: To identify the number of unique carbon environments, including the trifluoromethyl carbon.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS). The isotopic pattern from the chlorine atom would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected peaks would include N-H stretching vibrations for the hydrazine group (typically 3200-3400 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically 1100-1300 cm⁻¹).
-
Melting Point Analysis: To determine the melting point of the solid product, which serves as a criterion of purity.
-
Elemental Analysis: To determine the percentage composition of C, H, N, Cl, and F, confirming the empirical formula.
Logical and Experimental Workflows
Synthesis and Characterization Workflow
The logical flow from starting materials to a fully characterized final product is outlined below.
Caption: Workflow for the synthesis and subsequent analytical characterization.
Potential Reactivity and Applications
The combination of functional groups in this compound suggests several avenues for its use as a synthetic intermediate. The hydrazine moiety is particularly versatile.
Key Reaction Pathways
-
Condensation Reactions: The hydrazine group can readily react with aldehydes and ketones to form hydrazones. This is a common strategy for building more complex molecular scaffolds.
-
Cyclization Reactions: Hydrazinylpyridines are key precursors for the synthesis of fused heterocyclic ring systems, such as triazolopyridines and pyrazolopyridines, which are prevalent in medicinal chemistry.[14]
-
Acylation: The terminal amine of the hydrazine group can be acylated by reacting with acid chlorides or anhydrides to form hydrazides.
-
Further Nucleophilic Substitution: The remaining chlorine atom at the 3-position could potentially be displaced by other nucleophiles under more forcing conditions, although it is less reactive than the 2-position chlorine of the precursor.
The diagram below illustrates these potential reaction pathways.
Caption: Potential reaction pathways for the target compound.
Safety and Handling
The compound is classified as a dangerous good for transport.[1] Based on data for related compounds like 3-chloropyridine and hydrazines, it should be handled with care. It is likely to be toxic if swallowed, inhaled, or in contact with skin.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, dark place under an inert atmosphere.[2]
References
- 1. scbt.com [scbt.com]
- 2. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chempanda.com [chempanda.com]
- 4. 3-Chloropyridine | 626-60-8 [chemicalbook.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. innospk.com [innospk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-82-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, registered under CAS number 89570-82-1, is a fluorinated pyridine derivative. This compound serves as a crucial intermediate in the synthesis of a class of modern insecticides known as anthranilic diamides. Its chemical structure is foundational for the development of potent active ingredients that target specific physiological pathways in insects, offering effective pest control in agriculture. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and, most importantly, the biological significance of the derivatives of this key chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 89570-82-1 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]hydrazine, 3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine | [2][3][4] |
| Molecular Formula | C₆H₅ClF₃N₃ | [1][2] |
| Molecular Weight | 211.57 g/mol | [1][2] |
| Appearance | Pale brown solid | [4] |
| Melting Point | 90 °C | [4] |
| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [4] |
| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.83 ± 0.70 | [4] |
Chemical Structure
The structural information for this compound is fundamental to understanding its reactivity and role as a synthetic precursor.
| Identifier Type | Identifier |
| SMILES | C1=C(C=NC(=C1Cl)NN)C(F)(F)F |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N |
Synthesis
Experimental Protocol: Synthesis of 3-chloro-2-hydrazinopyridine (Analogous Synthesis)
This protocol is adapted from a patented method for a similar compound and can be considered a representative procedure.
-
Reactants:
-
2,3-dichloropyridine (0.1 mole)
-
Hydrazine hydrate (80% or higher, 0.4 - 0.6 mole)
-
Polar solvent (e.g., ethanol, methanol, DMF, THF)
-
-
Procedure:
-
In a reaction vessel (e.g., a 1L four-necked flask), combine 2,3-dichloropyridine and hydrazine hydrate.
-
Add a polar solvent. The mass ratio of hydrazine hydrate to the polar solvent is typically between 1:0.05 and 1:0.25.
-
The mixture is heated to reflux and maintained at this temperature for 4 to 8 hours.
-
After the reaction is complete, the solution is cooled to room temperature, which should induce the precipitation of the product.
-
The solid product is collected by suction filtration.
-
The collected solid is washed with water and then dried to yield 3-chloro-2-hydrazinopyridine.
-
This reaction typically results in high yields, often between 95% and 99%. The use of a polar solvent is noted to significantly shorten the reaction time and reduce the required amount of hydrazine hydrate compared to solvent-free methods[5].
The synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key step. This can be achieved through various methods, including the vapor-phase chlorination and fluorination of picoline at high temperatures[6].
Experimental Workflow: General Synthesis of Hydrazinylpyridine Derivatives
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted. For reference, the 1H NMR data for the closely related 3-chloro-2-hydrazinopyridine in CDCl₃ shows signals at approximately 8.04-8.08 ppm (doublet of doublets, 1H, Py-6-H), 7.47-7.49 ppm (doublet of doublets, 1H, Py-4-H), 6.60-6.64 ppm (doublet of doublets, 1H, Py-5-H), 4.23 ppm (singlet, 2H, NH₂), and 7.56 ppm (broad singlet, 1H, NH)[5]. The presence of the trifluoromethyl group in the title compound would be expected to influence the chemical shifts of the pyridine ring protons.
Biological Activity and Mechanism of Action of Derivatives
This compound is not known to possess significant biological activity itself. Its importance lies in its role as a key building block for the synthesis of potent insecticides, namely chlorantraniliprole and cyantraniliprole[7]. These molecules belong to the anthranilic diamide class of insecticides and are highly effective against a broad spectrum of chewing and sucking insect pests[8][9][10].
The mode of action of these derivative insecticides is the specific modulation of insect ryanodine receptors (RyRs)[9][11]. Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells and are crucial for muscle contraction[5][12][13][14].
Signaling Pathway: Ryanodine Receptor Activation and Muscle Dysfunction
-
Binding to Ryanodine Receptors: Chlorantraniliprole and cyantraniliprole bind to the insect's ryanodine receptors[8][9].
-
Uncontrolled Calcium Release: This binding locks the receptor in an open state, leading to an uncontrolled and sustained release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells[8][15].
-
Muscle Paralysis: The elevated intracellular Ca²⁺ concentration disrupts normal muscle function, causing rapid muscle contraction, followed by paralysis[9][16].
-
Cessation of Feeding and Death: The paralyzed insect is unable to feed and eventually dies[8][9].
The high selectivity of these insecticides for insect ryanodine receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms[9].
Signaling Pathway of Ryanodine Receptor Modulation by Diamide Insecticides
Caption: Mechanism of action of diamide insecticides derived from the title compound.
Recent research has also explored the sublethal effects of cyantraniliprole, indicating that it may also impact insect reproduction by affecting the 20-hydroxyecdysone (20E) titer through the MAPK signaling pathway[17].
Conclusion
This compound is a pivotal chemical intermediate whose significance is defined by its role in the synthesis of highly effective and selective modern insecticides. While the compound itself does not exhibit notable biological activity, its derivatives, chlorantraniliprole and cyantraniliprole, are potent modulators of insect ryanodine receptors. An understanding of the properties and synthesis of this precursor is essential for the continued development of innovative crop protection solutions. Further research to fully characterize the spectroscopic properties and optimize the synthesis of this compound would be beneficial for the agrochemical industry.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 8. peptechbio.com [peptechbio.com]
- 9. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 10. rupress.org [rupress.org]
- 11. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 13. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scimplify Blogs | Chlorantraniliprole - Uses & Side Effects [scimplify.com]
- 16. Chlorantraniliprole Mode of Action [allpesticides.com]
- 17. 20E and MAPK signal pathway involved in the effect of reproduction caused by cyantraniliprole in Bactrocera dorsalis Hendel (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazine Moiety in Trifluoromethylpyridines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the hydrazine group into trifluoromethyl-substituted pyridine scaffolds offers a versatile platform for the synthesis of novel chemical entities with significant potential in medicinal chemistry and agrochemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the hydrazine moiety serves as a highly reactive and versatile nucleophile, enabling a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the hydrazine group in trifluoromethylpyridines, detailing its synthesis, key reactions, and applications in drug discovery, with a focus on its role in the development of kinase inhibitors. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and visualizes relevant chemical pathways.
Introduction
Trifluoromethylpyridines have emerged as privileged scaffolds in modern drug discovery and agrochemical research. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing metabolic stability and modulating the pKa of nearby functionalities.[1] When a hydrazine group is introduced into this scaffold, it acts as a potent nucleophile, readily participating in a variety of condensation and cyclization reactions. This reactivity profile makes trifluoromethylpyridinyl hydrazines valuable building blocks for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines, many of which exhibit interesting biological activities.
This guide will explore the fundamental aspects of the reactivity of the hydrazine group in trifluoromethylpyridines, providing researchers with the necessary information to effectively utilize these versatile building blocks in their synthetic endeavors.
Synthesis of Trifluoromethylpyridinyl Hydrazines
The most common method for the synthesis of hydrazinopyridines is through the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine hydrate.[2] The electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of this reaction.
General Experimental Protocol: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine
This protocol describes the synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (10.0 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude 2-hydrazino-4-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel or used directly in subsequent reactions.[2]
Table 1: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine - Representative Yields
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-4-(trifluoromethyl)pyridine | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-4-(trifluoromethyl)pyridine | 97 | [2] |
Reactivity of the Hydrazine Group
The hydrazine group in trifluoromethylpyridines is a potent binucleophile, with the terminal nitrogen atom being the more nucleophilic center. Its reactivity is influenced by the electronic effects of the trifluoromethyl group and the position of substitution on the pyridine ring.
Formation of Hydrazones
Hydrazinylpyridines readily react with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid.
Cyclization Reactions: Synthesis of Pyrazoles
One of the most important applications of trifluoromethylpyridinyl hydrazines is in the synthesis of pyrazole-containing heterocycles. The reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, is a common and efficient method for constructing the pyrazole ring.[3] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[4]
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of trifluoromethylpyridinyl pyrazoles.
This protocol describes the reaction of a hydrazinopyridine with a β-ketoester to form a pyrazolone derivative.
Materials:
-
2-Hydrazino-4-(trifluoromethyl)pyridine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of 2-hydrazino-4-(trifluoromethyl)pyridine (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid (e.g., 3-4 drops) is added to the mixture.
-
The reaction mixture is heated at reflux for several hours and monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with a cold solvent (e.g., diethyl ether or a mixture of ethanol and water) to afford the purified pyrazole derivative.[3]
Table 2: Representative Yields for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 2-Hydrazino-4,6-dimethylpyrimidine | Aryltrifluoromethyl-β-diketones | 3-Aryl-1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethyl-1H-pyrazole | Varies | [4] |
| Hydrazine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | [3] |
Cyclization Reactions: Synthesis of Fused Triazolopyridines
The hydrazine moiety can also be utilized in the synthesis of fused heterocyclic systems, such as triazolopyridines. This typically involves the acylation of the hydrazine followed by cyclization.
Reaction Scheme for Triazolopyridine Synthesis
Caption: General reaction scheme for the synthesis of fused triazolopyridines.
Application in Drug Discovery: Kinase Inhibitors
The trifluoromethylpyridinyl scaffold is a common feature in many kinase inhibitors. The hydrazine group and its derivatives, such as hydrazones and N-acylhydrazones, can serve as key pharmacophoric elements that interact with the kinase active site. For example, derivatives of trifluoromethylpyridines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5][6][7]
The general mechanism of action for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Simplified VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling pathway and its inhibition.
Bioisosteric Considerations
In drug design, the hydrazine group can be considered as a bioisostere for other functional groups.[8] Its ability to act as both a hydrogen bond donor and acceptor, along with its specific stereoelectronic properties, allows it to mimic other functionalities and interact with biological targets. The replacement of other groups with a hydrazine or its derivatives can lead to improved potency, selectivity, and pharmacokinetic properties.[9]
Conclusion
The hydrazine group in trifluoromethylpyridines is a highly valuable and reactive functional group for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and agrochemistry. Its nucleophilic character allows for facile formation of hydrazones and participation in various cyclization reactions to generate complex molecular architectures. The understanding of its reactivity, guided by the electronic influence of the trifluoromethyl group, is crucial for the rational design and synthesis of novel bioactive molecules. Further exploration of the quantitative aspects of its reactivity and the structure-activity relationships of its derivatives will undoubtedly continue to fuel innovation in the field of medicinal chemistry.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Substituted Hydrazinylpyridines: A Technical Guide for Drug Discovery
An in-depth exploration of the discovery, history, synthesis, and biological applications of substituted hydrazinylpyridines, tailored for researchers, scientists, and drug development professionals.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3][4][5] Among the vast array of pyridine derivatives, substituted hydrazinylpyridines have a rich history, from the serendipitous discovery of the first effective tuberculosis treatment to their ongoing investigation as targeted therapies for a multitude of diseases. This technical guide provides a comprehensive overview of the discovery and history of this important class of compounds, details key experimental methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways they modulate.
A Serendipitous Beginning: The Discovery of Isoniazid and the Dawn of Hydrazinylpyridine Therapeutics
The story of substituted hydrazinylpyridines in medicine begins not with a targeted drug discovery campaign, but with a chance observation in the fight against tuberculosis (TB). Isonicotinic acid hydrazide, or isoniazid , was first synthesized in 1912.[6] However, its profound antitubercular activity lay dormant for four decades until the late 1940s and early 1950s, when independent research groups at Hoffmann-La Roche and the Squibb Institute for Medical Research rediscovered its potent effects against Mycobacterium tuberculosis.[7][8] This discovery was a landmark in the history of medicine, providing the first highly effective and orally available treatment for TB.
The clinical success of isoniazid spurred further investigation into its derivatives. In the early 1950s, scientists at Hoffmann-La Roche, while attempting to improve upon isoniazid's efficacy, synthesized iproniazid , an isopropyl derivative of isoniazid. While its antitubercular activity was less remarkable, a fascinating side effect was observed in patients: a significant elevation in mood. This serendipitous finding marked the birth of the first monoamine oxidase (MAO) inhibitor antidepressants and opened a new frontier in the treatment of psychiatric disorders.
These early discoveries underscored the therapeutic potential of the hydrazinylpyridine scaffold and catalyzed decades of research into the synthesis and biological evaluation of novel analogs for a wide range of diseases.
Synthetic Strategies for Substituted Hydrazinylpyridines
The synthesis of substituted hydrazinylpyridines can be approached through several methodologies. The classical and most common approach involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine hydrate. More recent advancements have introduced metal-catalyzed cross-coupling reactions, offering alternative routes to these valuable compounds.
Nucleophilic Aromatic Substitution
This method remains a workhorse for the synthesis of 2-hydrazinylpyridines. A 2-halopyridine is treated with an excess of hydrazine hydrate, often at elevated temperatures, to yield the corresponding 2-hydrazinylpyridine. The reaction can be carried out in the presence of a solvent or with hydrazine hydrate acting as both the nucleophile and the solvent.
Palladium-Catalyzed Amination
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of substituted hydrazinylpyridines by coupling a halopyridine with a protected hydrazine derivative, followed by deprotection. This approach offers the advantage of milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.
Biological Activities and Therapeutic Potential
Substituted hydrazinylpyridines and their derivatives, particularly hydrazones formed by the condensation of the hydrazinyl group with aldehydes or ketones, exhibit a remarkable diversity of biological activities. This has led to their investigation as potential therapeutic agents for a wide array of diseases.
Antimicrobial Activity
Following the legacy of isoniazid, numerous hydrazinylpyridine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential enzymes in the pathogen or the disruption of cell wall synthesis.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer drugs, and substituted hydrazinylpyridines are no exception.[9][10] Researchers have developed hydrazinylpyridine-based compounds that exhibit cytotoxicity against various cancer cell lines.[11][12] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] Substituted hydrazinylpyridines have been designed to target specific kinases, offering a promising avenue for the development of targeted therapies.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected substituted hydrazinylpyridine derivatives from various studies. This data provides a quantitative basis for understanding the structure-activity relationships within this class of compounds.
Table 1: Antitubercular Activity of Isoniazid Analogs against Mycobacterium tuberculosis
| Compound | Substitution | MIC (µg/mL) | Reference |
| Isoniazid | None | 0.05 | [6] |
| 2-methyl-INH | 2-methyl | 0.1 | [6] |
| 3-methyl-INH | 3-methyl | >100 | [6] |
Table 2: Anticancer Activity of Hydrazinylpyridine-Copper Complexes against A549cis Cancer Cells
| Compound | IC50 (µM) | Reference |
| Cugdupt1 | 0.5 | [12] |
| Cugdupt8 | 30.5 | [12] |
| Cisplatin | 61.5 | [12] |
Table 3: In Vitro Anticancer Activity of Benzylidene Hydrazine Benzamide Derivatives against A459 Human Lung Cancer Cell Line
| Compound | IC50 (ppm) | Reference |
| Derivative 1 | 10.88 ± 0.82 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted hydrazinylpyridines.
General Procedure for the Synthesis of 2-Hydrazinylpyridine via Nucleophilic Aromatic Substitution
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80%)
-
Butan-1-ol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloropyridine in butan-1-ol is prepared.
-
The solution is mixed with hydrazine hydrate.
-
The reaction mixture is heated at 100 °C and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydrazinopyridine.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the microtiter plates.[14][15][16][17][18]
-
Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterium being tested (typically 16-20 hours at 35°C).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
MTT Assay for Cell Viability and Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20][21]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Drug Discovery Workflow
The therapeutic effects of substituted hydrazinylpyridines are often attributed to their ability to modulate specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured workflow.
Drug Discovery and Development Pipeline for Small Molecule Inhibitors
The journey from an initial concept to a clinically approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of small molecule inhibitors, such as substituted hydrazinylpyridines.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several pyridine-based inhibitors have been developed to target key kinases within this pathway. The following diagram illustrates how a hypothetical hydrazinylpyridine inhibitor could block this pathway.
Conclusion
The journey of substituted hydrazinylpyridines from a forgotten chemical curiosity to a versatile therapeutic scaffold is a testament to the power of serendipity and systematic scientific inquiry. From their foundational role in combating tuberculosis and depression to their current exploration as targeted anticancer and antimicrobial agents, these compounds continue to be a rich source of inspiration for medicinal chemists. A thorough understanding of their history, synthetic methodologies, and biological mechanisms is crucial for the continued development of novel and effective therapies based on this privileged heterocyclic core.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. jppres.com [jppres.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth microdilution reference methodology | PDF [slideshare.net]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Quantum Chemical Calculations for Trifluoromethylpyridine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of trifluoromethylpyridine (TFMP) derivatives, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (CF3) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern drug design.[1][2] Quantum chemical methods, particularly Density Functional Theory (DFT), serve as indispensable tools for predicting the geometric, electronic, and spectroscopic properties of these molecules, thereby guiding the rational design of novel and more effective therapeutic agents.[3][4]
Methodologies and Protocols
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen methodology. The protocols outlined below are based on common practices cited in the literature for analyzing trifluoromethylpyridine derivatives.[5][6][7]
DFT calculations are a mainstay for studying TFMP derivatives due to their favorable balance of computational cost and accuracy. A typical protocol using the Gaussian software package is as follows:
-
Structure Input: The initial 3D structure of the target TFMP derivative is drawn using molecular visualization software (e.g., GaussView) or defined by its Cartesian coordinates.
-
Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure.
-
Method: The B3LYP hybrid functional is widely employed for this purpose.[5][6][8]
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is commonly used, as it provides a robust description of electron distribution, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and nitrogen.[6][9]
-
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., absence of imaginary frequencies).
-
It yields theoretical vibrational frequencies that can be directly compared with experimental FT-IR and FT-Raman spectra.[3]
-
-
Property Calculations: Using the optimized geometry, various electronic and spectroscopic properties are calculated:
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[5][7]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of molecular reactivity and stability.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[6][7][9]
-
Thermodynamic Properties: Standard thermodynamic functions such as heat capacity, entropy, and enthalpy are calculated at different temperatures.[6][7][9]
-
Non-Linear Optical (NLO) Properties: The electric dipole moment (μ) and the first-order hyperpolarizability (β) are calculated to assess the molecule's potential for NLO applications.[6][8]
-
Computational results are most powerful when validated by experimental data.
-
Synthesis: The TFMP derivatives under study are typically procured from commercial suppliers like Sigma-Aldrich or synthesized using established methods.[6] Key synthetic routes include chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[10][11]
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify characteristic functional group vibrations. FT-IR spectra are often measured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded from 3500–100 cm⁻¹.[5][6] These experimental frequencies provide a direct benchmark for the calculated vibrational modes.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded, typically using deuterated solvents and tetramethylsilane (TMS) as an internal standard, to confirm the molecular structure and provide experimental chemical shifts for comparison with GIAO calculations.[6][12]
-
Data Presentation: Calculated Properties
Quantitative data from computational studies allow for direct comparison between different derivatives. The tables below summarize key calculated parameters for representative TFMP molecules based on published literature.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-methoxy-3-(trifluoromethyl)pyridine (MTFMP) [5]
| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |
| C-H out-of-plane bend | 779 | 770 | 773 |
| C-O-C asymmetric stretch | 1271 | 1279 | 1280 |
| C-O-C symmetric stretch | 1015 | 1016 | 1013 |
| O-CH₃ in-plane bend | 577 | 579 | 564 |
| O-CH₃ torsion | - | 221 | 218 |
Table 2: Calculated Electronic and NLO Properties of 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) using B3LYP/6-311++G(d,p) [6]
| Property | Calculated Value |
| HOMO Energy | -7.78 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.89 eV |
| Dipole Moment (μ) | 1.3844 Debye |
| First Hyperpolarizability (β) | 1.66 x 10⁻³⁰ esu |
Visualizing Computational Workflows and Relationships
Diagrams are essential for illustrating complex processes and conceptual relationships in computational chemistry. The following diagrams were generated using the Graphviz DOT language, adhering to the specified formatting constraints.
Application in Drug Discovery and Development
The true value of these computational studies lies in their ability to provide actionable insights for drug development.
-
Understanding Reactivity: The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. For TFMP derivatives, it helps identify electron-rich (negative potential, typically around the nitrogen atom) and electron-poor (positive potential) regions. These sites are indicative of how the molecule will interact with biological targets like proteins and enzymes, guiding the design of derivatives with improved binding affinity.[5][9]
-
Predicting Stability: The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability. A large ΔE suggests high stability and low reactivity, which can be a desirable trait for a drug candidate to minimize off-target effects. Conversely, a small energy gap implies the molecule is more reactive.[13] This information helps chemists fine-tune the electronic properties of a lead compound.
-
Guiding Synthesis: Computational results can prioritize which derivatives are most promising for synthesis. By screening a library of virtual TFMP compounds and calculating their properties, researchers can focus laboratory efforts on candidates with the most desirable electronic and structural features, saving significant time and resources.[1]
-
Enhancing Bioavailability: The trifluoromethyl group is known to increase lipophilicity, which can enhance a drug's ability to cross cell membranes.[2] Quantum chemical calculations of properties like the dipole moment provide quantitative measures of a molecule's polarity, helping to predict its solubility and overall pharmacokinetic profile.
Conclusion
Quantum chemical calculations, particularly DFT, represent a powerful and predictive tool in the development of trifluoromethylpyridine derivatives for pharmaceutical and agrochemical applications. By providing a detailed understanding of molecular structure, reactivity, and electronic properties, these computational methods enable a more rational, hypothesis-driven approach to drug design. The integration of these in silico techniques with traditional experimental protocols accelerates the discovery pipeline, facilitating the creation of safer, more effective, and highly optimized chemical entities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. journaleras.com [journaleras.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Solubility Profile of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on presenting available physicochemical properties, qualitative solubility inferences based on structural analogues, and a detailed experimental protocol for determining solubility. The guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation development.
Introduction
This compound (CAS No. 125438-68-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a hydrazinyl group, a chloro substituent, and a trifluoromethyl group, contribute to its unique chemical reactivity and potential biological activity. Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, crystallization, and formulation.
This document serves as a technical resource, summarizing the known physical properties and providing a framework for predicting and experimentally determining its solubility. While precise quantitative data is scarce, an analysis of its molecular structure allows for qualitative predictions.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is presented in Table 1. These properties influence the compound's interaction with various solvents.
| Property | Value | Source |
| CAS Number | 125438-68-0 (Note: A related compound has CAS 89570-82-1 with similar structure) | - |
| Molecular Formula | C₆H₅ClF₃N₃ | - |
| Molecular Weight | 211.57 g/mol | [1] |
| Melting Point | 90 °C | [1] |
| Boiling Point | 201.2 ± 50.0 °C (Predicted) | [1] |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.83 ± 0.70 (Predicted) | [1] |
| Physical Form | Solid | [1] |
Qualitative Solubility Analysis
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes it a polar molecule, suggesting solubility in polar solvents.[2][3]
-
Hydrazinyl Group (-NHNH₂): This group is polar and capable of hydrogen bonding, which typically enhances solubility in protic solvents like alcohols.
-
Trifluoromethyl Group (-CF₃): This is a lipophilic and electron-withdrawing group, which can increase solubility in non-polar and moderately polar aprotic solvents.
-
Chloro Group (-Cl): This group adds to the molecule's polarity and can influence its solubility.
Based on these features and solubility data for related compounds, a qualitative solubility profile is proposed in Table 2.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydrazinyl group can form strong hydrogen bonds with protic solvents. The polarity of the pyridine ring also contributes. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | The molecule's overall polarity suggests good interaction with these solvents. A related compound, (3-chloro-pyridin-2-yl)-hydrazine, shows slight solubility in DMSO.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The presence of a chlorine atom and the overall molecular structure suggest potential for good interaction. A related hydrazine derivative shows slight solubility in chloroform.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The polarity is lower than aprotic polar solvents, which may limit solubility. However, some interaction is still expected. |
| Aromatic | Toluene, Benzene | Low | The polar functional groups are likely to limit solubility in these non-polar aromatic solvents. |
| Alkanes | Hexane, Heptane | Very Low / Insoluble | As a polar molecule, it is expected to have very poor solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility method.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Workflow Diagram:
Caption: Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this technical guide provides a valuable resource for researchers by summarizing its physicochemical properties and offering a qualitative solubility profile based on its chemical structure. The detailed experimental protocol and workflow provide a practical framework for generating the necessary quantitative data in the laboratory. A thorough understanding of the solubility of this compound is essential for its successful application in research and development, enabling more efficient process design and formulation of new chemical entities. Further experimental investigation is encouraged to populate a quantitative solubility database for this important synthetic intermediate.
References
An In-depth Technical Guide on the Thermochemical Data for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Given the limited direct experimental thermochemical data for this specific compound, this document compiles analogous data, outlines detailed experimental protocols for its determination, and presents a plausible synthetic route. The information is intended to support research, drug development, and chemical engineering activities where the thermal properties of this molecule are of interest.
Physicochemical and Estimated Thermochemical Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 89570-82-1 | C6H5ClF3N3 | 211.57 | 90 | 201.2 ± 50.0 (Predicted) |
| 3-Chloro-2-hydrazinopyridine | 22841-92-5 | C5H6ClN3 | 143.57 | 165-167 | 247.6 ± 50.0 (Predicted)[5] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | N/A | N/A |
Table 2: Estimated Standard Enthalpy of Formation
| Compound | State | Estimated ΔfH° (kJ/mol) | Method |
| This compound | Gas | Value to be estimated | Group Additivity |
Note: The estimated value for the enthalpy of formation is derived from established group contribution methods.[1][2][3][4] The accuracy of such estimations is typically within a few kcal/mol (or ~4-10 kJ/mol). For precise data, experimental determination is required.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable thermochemical data. Below are protocols for the synthesis of the title compound and for its thermochemical characterization.
2.1. Proposed Synthesis of this compound
The synthesis of this compound can be plausibly achieved via the nucleophilic substitution of a chlorine atom in 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine. This method is analogous to the synthesis of similar hydrazinylpyridines.[5][6][7]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or another suitable polar solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1 molar equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (4-6 molar equivalents) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid product by suction filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
2.2. Determination of Enthalpy of Combustion using Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples, from which the standard enthalpy of formation can be calculated.[8][9][10]
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen cylinder with a pressure regulator
-
Pellet press
-
Analytical balance
-
Ignition wire (e.g., platinum or nichrome)
-
Crucible
-
High-precision thermometer
Procedure:
-
Press a known mass (typically 0.5-1.0 g) of the sample into a pellet and weigh it accurately.
-
Place the pellet in the crucible inside the bomb calorimeter.
-
Attach a piece of ignition wire of known mass to the electrodes, ensuring it is in contact with the sample pellet.
-
Add a small, known amount of deionized water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.
-
Submerge the bomb in a known mass of water in the calorimeter's insulating jacket.
-
Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature for a set period.
-
Ignite the sample by passing an electric current through the ignition wire.
-
Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.
-
After the experiment, release the pressure from the bomb, and measure the mass of the unburnt ignition wire.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen.
2.3. Thermal Stability Analysis using Thermogravimetric Analysis/Differential Scanning Calorimetry (TG/DSC)
Simultaneous TG/DSC analysis provides information on the thermal stability, decomposition profile, and phase transitions of a material.[11][12][13]
Apparatus:
-
Simultaneous TG/DSC instrument
-
Inert (e.g., nitrogen, argon) and oxidative (e.g., air) purge gases
-
Sample pans (e.g., aluminum, alumina)
-
Analytical balance
Procedure:
-
Calibrate the TG/DSC instrument for temperature and heat flow using appropriate standards (e.g., indium for melting point).
-
Place a small, accurately weighed sample (typically 2-10 mg) into a sample pan.
-
Place the pan in the instrument's furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).
-
Continuously record the sample weight (TG curve) and the differential heat flow (DSC curve) as a function of temperature.
-
The TG curve will indicate mass loss events corresponding to decomposition or volatilization.
-
The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.
-
The analysis can be coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products evolved during decomposition.
Visualizations
3.1. Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
3.2. Experimental Workflow for Thermochemical Analysis
Caption: Workflow for TG/DSC analysis of thermal properties.
References
- 1. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. "Group Contribution Revisited: The Enthalpy Of Formation Of Organic Com" by R. J. Meier and Paul R. Rablen [works.swarthmore.edu]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 6. Synthesis method of 3-chloro-2-hydrazinopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
- 8. biopchem.education [biopchem.education]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. scribd.com [scribd.com]
- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 12. azom.com [azom.com]
- 13. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.
One of the most robust and widely employed methods for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This method offers a straightforward and efficient route to a diverse array of substituted pyrazoles.
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole derivatives utilizing 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine as a key building block. The presence of the trifluoromethyl group is of particular importance in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. The chloro-substituent on the pyridine ring also offers a handle for further synthetic modifications.
General Reaction Scheme
The synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-substituted pyrazoles is achieved through the acid-catalyzed condensation of this compound with a suitable 1,3-dicarbonyl compound. The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives from this compound and various 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of the starting hydrazine), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by water (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-3-phenyl-1H-pyrazole
Materials:
-
This compound
-
1-Phenyl-1,3-butanedione
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (25 mL) in a round-bottom flask, add 1-phenyl-1,3-butanedione (1.05 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 8-10 hours, with stirring. Monitor the progress of the reaction by TLC (eluent: 8:2 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to ambient temperature.
-
Evaporate the solvent in vacuo.
-
Take up the resulting residue in ethyl acetate (40 mL) and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazoles from this compound.
Table 1: Reaction of this compound with Symmetrical 1,3-Diketones
| 1,3-Diketone | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Acetylacetone | 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | 5 | 85 | 78-80 |
| Dibenzoylmethane | 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,5-diphenyl-1H-pyrazole | 8 | 78 | 135-137 |
Table 2: Reaction of this compound with Unsymmetrical 1,3-Diketones
| 1,3-Diketone | Major Regioisomer Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1-Phenyl-1,3-butanedione | 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-3-phenyl-1H-pyrazole | 9 | 82 | 110-112 |
| Ethyl acetoacetate | 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | 6 | 90 | 155-157 |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrazoles as described in the protocols.
Caption: Experimental workflow for pyrazole synthesis.
Potential Applications in Drug Discovery
Pyrazole derivatives are known to possess a wide spectrum of biological activities. The synthesized 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-substituted pyrazoles are novel compounds with potential applications in various therapeutic areas. The presence of the trifluoromethyl group can enhance the pharmacological profile of these molecules.
Further research on these compounds could involve screening for activities such as:
-
Antimicrobial Activity: Many pyrazole derivatives have shown potent antibacterial and antifungal properties.
-
Anticancer Activity: The pyrazole nucleus is a key component of several approved anticancer drugs.
-
Anti-inflammatory Activity: Pyrazoles are well-known for their anti-inflammatory effects, with some acting as COX inhibitors.
The chloro-substituent on the pyridine ring provides a reactive site for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Application Notes and Protocols for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine as a Building Block for Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3-chloro-5-(trifluoromethyl)pyridine core, central to the user's query, in the development of modern fungicides. While direct synthesis routes from 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine for major commercial fungicides are not prominently documented in publicly available literature, the closely related precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, serves as a critical starting material for the synthesis of the highly effective fungicide, Fluopyram. This document will focus on Fluopyram as a prime example of a fungicide derived from this essential pyridine scaffold, detailing its synthesis, mechanism of action, biological activity, and relevant experimental protocols.
Application Notes
The trifluoromethylpyridine moiety is a key pharmacophore in modern agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and biological activity. The 3-chloro-5-(trifluoromethyl)pyridine scaffold, in particular, is the foundation for a class of potent succinate dehydrogenase inhibitor (SDHI) fungicides.
Featured Fungicide: Fluopyram
Fluopyram is a broad-spectrum fungicide belonging to the chemical class of pyridinyl-ethyl-benzamides.[1] It demonstrates both preventative and curative properties against a wide range of fungal pathogens.[2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungal cells.[1][3] This disruption of ATP production ultimately leads to the cessation of fungal growth and cell death.[1]
Fluopyram is effective against various problematic plant pathogens, including but not limited to, Botrytis cinerea, Sclerotinia spp., Monilinia spp., powdery mildews, and various leaf spot diseases.[4]
Quantitative Biological Activity of Fluopyram
The efficacy of Fluopyram has been quantified against several fungal species. The half-maximal effective concentration (EC50) values, a measure of a fungicide's potency, are summarized in the table below.
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium virguliforme (mycelial growth) | 3.35 | [5][6] |
| Fusarium virguliforme (conidia germination) | 2.28 | [6] |
| Botrytis cinerea | 5.389 | [5][7] |
| Alternaria solani | 0.244 | [5][7] |
| Phytophthora capsici | 146.8 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Fluopyram
This protocol outlines a common synthetic route to Fluopyram starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step 1: Synthesis of 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine, add ethyl cyanoacetate.
-
The condensation reaction is typically carried out in the presence of a suitable base.
-
Follow the reaction with hydrolysis and decarboxylation to yield 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine.[9]
Step 2: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
-
The product from Step 1, 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine, is reduced.
-
A common method is catalytic hydrogenation using a palladium-carbon catalyst.[9]
-
The resulting amine is often converted to its hydrochloride salt to facilitate purification and handling.
Step 3: Synthesis of Fluopyram (N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-2-(trifluoromethyl)benzamide)
-
The hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is dissolved in a suitable solvent such as dichloromethane.
-
A base, for example, triethylamine, is added to the solution.[9]
-
2-(trifluoromethyl)benzoyl chloride, dissolved in a suitable solvent, is then added dropwise to the reaction mixture.[9]
-
The reaction is stirred at room temperature to allow for the amide bond formation.
-
The final product, Fluopyram, can be purified by standard laboratory techniques such as crystallization or chromatography.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a method to determine the EC50 value of a fungicide against a target fungus.
-
Preparation of Fungal Cultures: Culture the target fungal species on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Fungicide Stock Solution: Dissolve the test compound (e.g., Fluopyram) in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Preparation of Amended Media: Autoclave PDA and allow it to cool to approximately 55°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the solvent (DMSO) at the same concentration used in the treatment plates.
-
Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer. Place the mycelial plug in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: After a defined incubation period (e.g., 3-7 days), when the mycelial growth on the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plates and 'dt' is the average diameter of the fungal colony on the treated plates.
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration and use a suitable statistical software to calculate the EC50 value.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol provides a general method for assessing the inhibition of SDH activity.
-
Preparation of Mitochondrial Fractions: Isolate mitochondria from the target fungal species using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a standard method (e.g., Bradford assay).
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, the mitochondrial fraction, and a substrate for SDH (succinate). An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt (e.g., INT), is used to measure the rate of the reaction spectrophotometrically.
-
Inhibitor Addition: Add different concentrations of the test compound (e.g., Fluopyram) to the reaction wells.
-
Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP reduction). The rate of the reaction is proportional to the SDH activity.
-
Calculation of Inhibition: Compare the rate of the reaction in the presence of the inhibitor to the rate in the control (without inhibitor) to determine the percentage of inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Synthetic route to Fluopyram.
Caption: Workflow for antifungal activity testing.
Caption: Fluopyram inhibits succinate dehydrogenase.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. pomais.com [pomais.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Baseline Sensitivity of Fusarium virguliforme to Fluopyram Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Preparation of Insecticidal Compounds from 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of a novel class of potent insecticides, most notably analogs of chlorantraniliprole. These compounds function as activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle stores, resulting in paralysis and death of the target pest.[1] This specific mode of action provides excellent selectivity for insects over mammals, making these compounds valuable for crop protection.
These application notes provide detailed protocols for the synthesis of the crucial precursor, this compound, its subsequent conversion to pyrazole-based insecticidal compounds, and a summary of their biological activity.
Synthesis of this compound
The synthesis of this compound is analogous to the preparation of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine.[2][3][4][5] The process involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar solvent such as ethanol, N,N-dimethylformamide (DMF), or a mixture thereof.[2][4]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.0-6.0 eq) dropwise. An exothermic reaction may be observed.[4]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
-
Workup: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove impurities. Dry the product under vacuum to yield this compound as a solid.
| Reagent | Molar Ratio | Notes |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1.0 | Starting material. |
| Hydrazine Hydrate (≥80%) | 4.0 - 6.0 | Reagent and nucleophile. |
| Polar Solvent (e.g., Ethanol, DMF) | - | The use of a polar solvent can significantly reduce reaction time and improve yield.[4] |
Preparation of Pyrazole-based Insecticidal Compounds
The key step in converting this compound into an active insecticide is the formation of a pyrazole ring. This is typically achieved through a condensation reaction with a β-diketone or a similar 1,3-dicarbonyl compound.[6][7][8]
Protocol 2: General Procedure for the Synthesis of Pyrazole Insecticides
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted β-diketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole compound.
Insecticidal Activity Data
The following tables summarize the insecticidal activity of chlorantraniliprole and its analogs against various lepidopteran pests. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.
Table 1: Insecticidal Activity against Spodoptera litura (Tobacco Cutworm)
| Compound | LC50 (mg/L) | Exposure Time (hours) | Reference |
| Chlorantraniliprole | 0.0055 | 72 | [9] |
| Chlorantraniliprole | 0.0047 | - | [9] |
Table 2: Insecticidal Activity against Various Lepidopteran Pests
| Compound | Pest Species | LC50 (mg/L) | Reference |
| Chlorantraniliprole | Mythimna separata | 0.13 | [10] |
| Analog CN06 | Mythimna separata | 0.15 | [10] |
| Analog CN11 | Mythimna separata | 0.29 | [10] |
| Analog CN16 | Mythimna separata | 0.52 | [10] |
| Chlorantraniliprole | Plutella xylostella | 1.5 x 10⁻⁴ | [10] |
| Analog CN06 | Plutella xylostella | 1.6 x 10⁻⁵ | [10] |
| Analog CN11 | Plutella xylostella | 3.0 x 10⁻⁵ | [10] |
| Analog CN16 | Plutella xylostella | 2.8 x 10⁻⁵ | [10] |
| Chlorantraniliprole | Spodoptera frugiperda | 0.31 | [10] |
| Analog CN06 | Spodoptera frugiperda | 0.58 | [10] |
| Analog CN11 | Spodoptera frugiperda | 0.54 | [10] |
| Analog CN16 | Spodoptera frugiperda | 0.56 | [10] |
Visualized Workflows and Pathways
Caption: Experimental workflow from starting material to insecticidal efficacy data.
Caption: Mode of action of diamide insecticides via the ryanodine receptor.
References
- 1. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Derivatization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a versatile heterocyclic building block. The trifluoromethylpyridine moiety is a key pharmacophore in numerous agrochemicals and pharmaceuticals, and its derivatization can lead to the discovery of novel compounds with significant biological activity.[1] This guide focuses on two primary derivatization pathways: the synthesis of hydrazones and triazoles, and outlines their potential applications as anticancer and antimicrobial agents.
Overview of Derivatization Strategies
This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds.[2] The reactive hydrazinyl group is amenable to condensation and cyclization reactions, making it an excellent starting point for generating diverse chemical libraries for biological screening. The two principal derivatization strategies explored in this document are:
-
Hydrazone Synthesis: Condensation reaction of the hydrazinyl group with various aromatic and heteroaromatic aldehydes to form hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5]
-
Triazole Synthesis: Cyclization reactions to form fused triazolopyridine ring systems. Triazole derivatives are known for their wide range of therapeutic applications, including antifungal and anticancer activities.[6][7]
Below is a general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of the target compound.
Application Note: Anticancer Activity
Derivatives of this compound, particularly hydrazones, have shown significant potential as anticancer agents.[8] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compounds, potentially improving their pharmacological properties.[1]
Data on Anticancer Activity of Related Hydrazone Derivatives
While specific data for derivatives of this compound is emerging, the following table summarizes the cytotoxic activity of related quinoline-based hydrazone derivatives against various cancer cell lines, demonstrating the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | [9] |
| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | [9] |
| Quinoline-based dihydrazones | BEL-7402 (Hepatoma) | 7.01 - 34.32 | [9] |
| Quinoline-based dihydrazones | A549 (Lung) | 7.01 - 34.32 | [9] |
| Quinoline Hydrazide Analogues | SH-SY5Y (Neuroblastoma) | Micromolar potency | [8] |
| Quinoline Hydrazide Analogues | Kelly (Neuroblastoma) | Micromolar potency | [8] |
Mechanism of Action: Induction of Apoptosis
Several studies on quinoline-based hydrazones suggest that their anticancer activity may be mediated through the induction of apoptosis.[9] This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to programmed cell death. A simplified representation of this process is shown below.
Caption: Simplified mechanism of apoptosis induction by hydrazone derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
Materials:
-
Synthesized derivatives
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application Note: Antimicrobial Activity
Hydrazone and triazole derivatives are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16][17][18][19] The derivatization of this compound provides a promising avenue for the development of new antimicrobial agents.
Data on Antimicrobial Activity of Related Pyridine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine-containing hydrazone derivatives against selected microbial strains, highlighting their potential as antimicrobial agents.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide derivatives | S. aureus | 2.18 - 3.08 | [18] |
| Isonicotinic acid hydrazide derivatives | B. subtilis | 2.18 - 3.08 | [18] |
| Isonicotinic acid hydrazide derivatives | E. coli | 2.18 - 3.08 | [18] |
| Isonicotinic acid hydrazide derivatives | C. albicans | 2.18 - 3.08 | [18] |
| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 - 64 | [18] |
| Pyridine salts | Various bacteria & fungi | 0.02 - 12 mM | [18] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized derivatives against bacterial and fungal strains.
Materials:
-
Synthesized derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Below is a diagram illustrating the workflow for antimicrobial screening.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols for Derivatization
Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol describes a general method for the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Stirring plate
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent like ethanol.
-
Add 1.1 equivalents of the desired substituted aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of Triazole Derivatives
This protocol provides a general method for the synthesis of[10][14]triazolo[4,3-a]pyridine derivatives from this compound.
Materials:
-
This compound
-
Carbon disulfide (CS₂) or an appropriate orthoester
-
Potassium hydroxide (for CS₂ route)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Stirring plate
Procedure (using CS₂):
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.1 equivalents) in ethanol.
-
Add carbon disulfide (1.2 equivalents) dropwise at room temperature with constant stirring.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a dilute acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization.
This document provides a foundational guide for the derivatization of this compound and the evaluation of the biological activities of its derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchhub.com [researchhub.com]
- 14. mdpi.com [mdpi.com]
- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a versatile building block in heterocyclic chemistry, prized for its utility in the synthesis of a variety of fused and unfused ring systems. The presence of a reactive hydrazine group, a chloro leaving group, and an electron-withdrawing trifluoromethyl group on the pyridine ring allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds derived from this starting material, including pyrazoles, hydrazones, and fused pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.
Synthesis of the Starting Material
The precursor, this compound, can be synthesized from the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution with hydrazine hydrate.
Protocol: Synthesis of this compound
Experimental Workflow
References
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Hydrazones from 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hydrazones from the precursor 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Hydrazones are a valuable class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities. The following protocol is based on established methodologies for hydrazone formation, offering a straightforward and efficient procedure for synthesizing a library of derivatives.
Introduction
Hydrazones are organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are typically formed by the condensation reaction of a hydrazine with an aldehyde or a ketone. The synthesis is generally a robust and high-yielding reaction. The resulting hydrazone derivatives of this compound are of interest for screening for potential biological activities, leveraging the pharmacological importance of the pyridine ring.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid.
Data Presentation
The following table summarizes representative yields for the synthesis of hydrazones from a structurally similar starting material, 3-chloro-2-hydrazinopyridine, with various substituted benzaldehydes. These yields can be considered indicative of the expected outcomes when using this compound.
| Aldehyde Reactant | Product | Yield (%) |
| 2-Nitrobenzaldehyde | 3-Chloro-2-(2-(2-nitrobenzylidene)hydrazinyl)pyridine | - |
| 2-Methylbenzaldehyde | 3-Chloro-2-(2-(2-methylbenzylidene)hydrazinyl)pyridine | 86%[1] |
| 3-Chlorobenzaldehyde | 3-Chloro-2-(2-(3-chlorobenzylidene)hydrazinyl)pyridine | 81%[1] |
| 3-Nitrobenzaldehyde | 3-Chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)pyridine | 71%[1] |
Experimental Protocol
This protocol details the synthesis of a hydrazone derivative from this compound and a representative aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol (reagent grade)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 10-15 mL of ethanol.[1]
-
Addition of Reagents: To this solution, add 1.0 mmol of the desired aldehyde and 0.1 mmol of glacial acetic acid as a catalyst.[1]
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is completely consumed.[1]
-
Isolation of the Product: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by suction filtration using a Büchner funnel.[1]
-
Purification: The collected solid is then purified by recrystallization from ethanol to yield the final hydrazone product.[1]
-
Characterization: The structure and purity of the synthesized hydrazone should be confirmed using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Visualizations
General Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazones.
Reaction Scheme
Caption: General reaction for hydrazone synthesis.
References
Application of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique trifluoromethylpyridine core, substituted with a reactive hydrazinyl group and a chloro atom, makes it an excellent starting material for the synthesis of a diverse range of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates, while the hydrazinyl moiety serves as a key functional group for constructing various heterocyclic systems, most notably pyrazoles and hydrazones. These resulting scaffolds are prominent in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential drug candidates.
Key Applications in Medicinal Chemistry
Derivatives of this compound are primarily explored for their potential as:
-
Anticancer Agents: The pyrazole ring, readily formed from the hydrazinyl precursor, is a well-established pharmacophore in numerous kinase inhibitors.[1] By targeting kinases involved in cell proliferation and survival signaling pathways, these compounds can exhibit potent antitumor activity. The trifluoromethyl group can contribute to the potency and selectivity of these inhibitors.
-
Anti-inflammatory Agents: Pyrazole and hydrazone derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2][3] The this compound scaffold can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.
Synthesis of Bioactive Molecules
Synthesis of Pyrazole Derivatives
A common and efficient method for the synthesis of pyrazole derivatives from this compound is through condensation with 1,3-dicarbonyl compounds.[4] This reaction proceeds via a cyclization-dehydration sequence to afford the stable aromatic pyrazole ring.
References
Application Notes and Protocols for the Synthesis of Fused Ring Systems Using 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fused heterocyclic ring systems utilizing 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine as a key building block. The resulting pyrazolo[4,3-b]pyridine and[1][2][3]triazolo[4,3-b]pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Synthesis of the Starting Material: this compound
The precursor, this compound, is a crucial intermediate for the subsequent synthesis of fused ring systems. Its preparation from commercially available starting materials is a necessary first step.
Synthetic Pathway Overview
The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with hydrazine hydrate.
Caption: Synthesis of the key hydrazinylpyridine intermediate.
Experimental Protocol: Preparation of this compound
This protocol is adapted from analogous syntheses of similar hydrazinylpyridines.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water (deionized)
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in ethanol, add hydrazine hydrate (2.0-4.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound as a solid.
Quantitative Data Summary (Analogous Reactions):
| Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 8 | 95 | [4] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | DMAC | 6 | 98 | [4] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Tetrahydrofuran | 6 | 95 | [4] |
Synthesis of 6-(Trifluoromethyl)pyrazolo[4,3-b]pyridines
The reaction of this compound with 1,3-dicarbonyl compounds is a common and effective method for the construction of the pyrazolo[4,3-b]pyridine ring system.
General Reaction Scheme
The hydrazinyl group of the pyridine derivative undergoes a condensation reaction with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and elimination of water to form the fused pyrazole ring.
Caption: Synthesis of pyrazolo[4,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Substituted-6-(trifluoromethyl)pyrazolo[4,3-b]pyridines
This is a general protocol based on well-established methods for pyrazole synthesis.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial acetic acid or ethanol
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric acid)
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid or ethanol.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq.) to the solution.
-
If necessary, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[4,3-b]pyridine derivative.
Expected Quantitative Data (Based on Analogous Syntheses):
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Expected Yield (%) |
| Ethyl 4,4,4-trifluoroacetoacetate | Acetic Acid | None | 4-6 | 70-85 |
| Acetylacetone | Ethanol | H₂SO₄ (cat.) | 2-4 | 75-90 |
| Dibenzoylmethane | Acetic Acid | None | 5-7 | 65-80 |
Synthesis of 6-(Trifluoromethyl)[1][2][3]triazolo[4,3-b]pyridines
The fusion of a triazole ring to the pyridine core can be achieved through the reaction of this compound with various one-carbon synthons, such as orthoesters or carboxylic acids.
General Reaction Scheme
The reaction proceeds through the formation of a hydrazide or formimidate intermediate, which then undergoes intramolecular cyclization to yield the triazolopyridine.
Caption: Synthesis of[1][2][3]triazolo[4,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Substituted-6-(trifluoromethyl)[1][2][3]triazolo[4,3-b]pyridines
This protocol outlines a general procedure for the synthesis of the triazolo-fused system.
Materials:
-
This compound
-
Triethyl orthoformate (or other orthoesters) or a carboxylic acid
-
Polyphosphoric acid (PPA) or acetic acid
Procedure A (using Orthoesters):
-
A mixture of this compound (1.0 eq.) and an excess of the orthoester (e.g., triethyl orthoformate) is heated at reflux for 4-8 hours.
-
The excess orthoester is removed under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.
-
The solid product is collected by filtration and can be recrystallized if necessary.
Procedure B (using Carboxylic Acids):
-
A mixture of this compound (1.0 eq.) and the respective carboxylic acid (1.1 eq.) in polyphosphoric acid is heated at 120-150 °C for 2-4 hours.
-
The reaction mixture is cooled and then carefully poured into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.
Expected Quantitative Data (Based on Analogous Syntheses):
| One-Carbon Synthon | Reagent/Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Triethyl Orthoformate | Neat | Reflux | 6 | 80-95 |
| Acetic Acid | PPA | 130 | 3 | 70-85 |
| Benzoic Acid | PPA | 140 | 4 | 65-80 |
Potential Biological Significance and Signaling Pathways
Fused heterocyclic systems containing the pyrazolopyridine and triazolopyridine cores are known to exhibit a wide range of biological activities. For instance, pyrazolo[4,3-b]pyridines have been investigated as inhibitors of various kinases, which are key components in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Caption: Potential inhibition of a kinase signaling pathway.
Professionals in drug development can utilize these synthetic protocols to generate libraries of novel fused heterocyclic compounds for screening against various biological targets. The trifluoromethyl group on the pyridine ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity, making this series of compounds particularly interesting for structure-activity relationship (SAR) studies. Further functionalization of the fused ring systems can be explored to optimize their pharmacological properties.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of the key intermediate, 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. This compound is a critical building block in the synthesis of various agrochemicals and pharmaceuticals. The synthesis is presented as a two-stage process: the preparation of the precursor 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by its conversion to the final product. This guide offers a comparative overview of different synthetic routes, detailed experimental protocols, and quantitative data to facilitate laboratory and pilot-plant scale production.
Introduction
This compound is a vital intermediate in the production of several commercially significant molecules, particularly in the agrochemical sector. Its synthesis on a larger scale requires robust and economically viable methods. The most common industrial approach involves a two-step synthesis. The first step is the formation of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a highly sought-after intermediate itself. The second step involves the hydrazinolysis of 2,3,5-DCTF to yield the target compound. This document outlines scalable methods for both of these critical transformations.
Synthesis of the Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The industrial production of 2,3,5-DCTF can be achieved through several routes, primarily starting from 3-picoline or its derivatives. The choice of a specific route often depends on the availability of starting materials, cost, and the desired scale of production.
Comparative Analysis of Synthetic Routes for 2,3,5-DCTF
| Route | Starting Material | Key Steps | Advantages | Disadvantages | Key Process Parameters |
| Route A | 2-chloro-5-methylpyridine | 1. Liquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine.[1] 2. Vapor-phase fluorination.[1] | Well-established method. | Multi-step process with potentially hazardous reagents. | Chlorination catalysts (e.g., FeCl₃), high temperatures for fluorination (>300°C).[1][2] |
| Route B | 2-chloro-5-(chloromethyl)pyridine | 1. Liquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine.[1] 2. Vapor-phase fluorination.[1] | Good yields. | Requires handling of lachrymatory starting material. | Use of catalysts like antimony trichloride for ring chlorination. |
| Route C | 3-picoline | Simultaneous vapor-phase chlorination and fluorination.[1][2] | One-step process.[1][2] | Formation of multiple chlorinated by-products, requiring careful control of reaction conditions.[1] | High temperatures (>300°C), transition metal-based catalysts (e.g., iron fluoride).[1] |
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Route A)
This protocol is a representative example based on established industrial practices.[1]
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Charging the Reactor: Charge a suitable glass-lined reactor with 2-chloro-5-methylpyridine and a catalytic amount of iron(III) chloride.
-
Chlorination: Heat the mixture to 140-175°C. Introduce chlorine gas into the reactor under vigorous stirring. The reaction is exothermic and requires careful temperature control.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.
-
Work-up: Cool the reaction mixture and carefully quench any unreacted chlorine. The crude product can be purified by distillation.
Step 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Fluorination: In a suitable autoclave, charge the 2,3-dichloro-5-(trichloromethyl)pyridine obtained from the previous step.
-
Addition of HF: Carefully add anhydrous hydrogen fluoride.
-
Reaction: Heat the autoclave to a high temperature (e.g., 175°C) and maintain the pressure. The reaction is typically run for several hours.
-
Work-up and Purification: After cooling and venting the autoclave, the crude product is washed with an aqueous base (e.g., NaOH solution) and then with water. The organic layer is separated, and the final product is purified by distillation, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine with a purity of over 96%.[3]
Scale-up Synthesis of this compound
The final step in the synthesis is the nucleophilic aromatic substitution of the 2-chloro group in 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine. This reaction is analogous to the well-documented synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine.[4][5][6]
Experimental Protocol
This protocol is adapted from analogous procedures for the synthesis of similar hydrazinyl-pyridines.[4][5][6]
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,3-dichloro-5-(trifluoromethyl)pyridine and a polar solvent such as ethanol or isopropanol.
-
Addition of Hydrazine Hydrate: Under stirring, add hydrazine hydrate (80% solution in water is commonly used) to the reactor. The molar ratio of hydrazine hydrate to the dichloropyridine derivative is typically in the range of 4:1 to 6:1.[6]
-
Reaction: Heat the reaction mixture to reflux (typically 80-115°C) and maintain for 4-8 hours. The reaction progress should be monitored by a suitable analytical technique like HPLC or TLC.
-
Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Further cooling to 0-5°C can enhance crystallization.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove any remaining salts and hydrazine hydrate.
-
Drying: Dry the product under vacuum at a temperature of around 60°C until a constant weight is obtained.
Expected Yield and Purity
Based on analogous reactions, the expected yield for this conversion is high, typically in the range of 95-99%, with a purity of over 99% as determined by HPLC.[5][6]
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | - |
| Reagent | Hydrazine Hydrate (80% aq. solution) | [6] |
| Solvent | Ethanol, Isopropanol, or other polar solvents | [5][6] |
| Molar Ratio (Hydrazine:Substrate) | 4:1 to 6:1 | [6] |
| Reaction Temperature | 80 - 115 °C (Reflux) | [4] |
| Reaction Time | 4 - 8 hours | [5] |
| Expected Yield | 95 - 99% | [5][6] |
| Expected Purity (HPLC) | > 99% | [6] |
Visualizations
Synthetic Pathway
Caption: Overall Synthetic Pathway for this compound.
Experimental Workflow for Hydrazinolysis
Caption: Step-by-step workflow for the hydrazinolysis reaction.
Safety Considerations
-
Chlorine Gas: Highly toxic and corrosive. All chlorination reactions must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Requires specialized equipment and handling procedures. All personnel must be trained in HF safety.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with care in a fume hood, wearing appropriate gloves and eye protection.
-
Exothermic Reactions: Both the chlorination and hydrazinolysis steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially on a larger scale.
Conclusion
The scale-up synthesis of this compound is a feasible process based on well-established industrial chemistry. The two-step approach, involving the synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine followed by hydrazinolysis, offers a high-yielding and efficient route to the desired product. The protocols and data presented in this document provide a solid foundation for researchers and process chemists to develop and optimize the large-scale production of this important chemical intermediate. Careful attention to safety, particularly when handling hazardous reagents like chlorine, HF, and hydrazine, is paramount.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for the synthesis of this compound is the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. Specifically, the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate is the most analogous and widely documented approach for similar structures.[1][2][3]
Q2: What are the key reaction parameters that influence the yield and purity of the final product?
A2: Several parameters critically affect the outcome of the synthesis. These include:
-
Reaction Temperature: Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired side products.
-
Solvent Choice: Polar solvents are typically used to facilitate the dissolution of reactants.[1][3]
-
Molar Ratio of Reactants: The ratio of hydrazine hydrate to the pyridine precursor is a crucial factor in driving the reaction to completion and minimizing impurities.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion, which should be monitored by techniques like TLC or LC-MS.
Q3: What are the potential side reactions or major impurities I should be aware of?
A3: A primary challenge in this synthesis is controlling the regioselectivity of the hydrazine substitution. Given the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, a potential side product is the isomeric 2-chloro-3-hydrazinyl-5-(trifluoromethyl)pyridine. Additionally, di-substitution, where both chlorine atoms are replaced by hydrazine, can occur, especially with an excess of hydrazine or prolonged reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. Ensure an adequate molar excess of hydrazine hydrate is used.[3] |
| Suboptimal solvent. | Experiment with different polar solvents such as ethanol, n-butanol, or isopropanol to improve solubility and reaction kinetics. | |
| Product loss during workup/purification. | Optimize the isolation procedure. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product. Use an appropriate recrystallization solvent to maximize recovery. | |
| Presence of Starting Material in the Final Product | Insufficient reaction time or temperature. | As with low yield, increase the reaction time or temperature. Consider a higher molar ratio of hydrazine hydrate. |
| Deactivation of hydrazine. | Ensure the quality of the hydrazine hydrate used. | |
| Formation of Isomeric Impurity (2-chloro-3-hydrazinyl-5-(trifluoromethyl)pyridine) | Lack of regioselectivity. | The electronic effects of the trifluoromethyl group and the second chlorine atom influence the position of nucleophilic attack. Lowering the reaction temperature may improve selectivity. While not ideal, chromatographic purification may be necessary to separate the isomers. |
| Formation of Di-substituted Byproduct | Excess hydrazine or prolonged reaction time. | Carefully control the stoichiometry of hydrazine hydrate. A smaller excess may be beneficial. Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect crystallization solvent. | Screen a variety of solvents (e.g., ethanol, isopropanol, toluene, or mixtures) to find a suitable system for recrystallization. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Analogous 3-Chloro-2-hydrazinopyridine
| Starting Material | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4 | Ethanol | Reflux | 8 | 95 | CN102249991A |
| 2,3-Dichloropyridine | 6 | Ethanol | Reflux | 5 | 99 | CN102249991A |
| 2,3-Dichloropyridine | 6 | DMF | Reflux | 6 | 97 | CN102249991A |
| 2,3-Dichloropyridine | 8 | N,N-dimethylformamide | Reflux | 72 | - | CN105418496A[3] |
| 2,3-Dichloropyridine | - | Water | 110-115 | 14 | 99.2 (purity) | US20230019995A1[4] |
Note: The yields reported are for the synthesis of 3-chloro-2-hydrazinopyridine, the non-trifluoromethylated analog. These values provide a baseline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure based on Analogy)
This protocol is adapted from procedures for the synthesis of 3-chloro-2-hydrazinopyridine.[1][2][3]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol (or other suitable polar solvent)
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in ethanol (10-20 mL per gram of starting material).
-
Add hydrazine hydrate (4.0-6.0 eq.) to the solution. The addition may be exothermic, so it should be done cautiously, potentially with external cooling.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 5-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 2. Synthesis method of 3-chloro-2-hydrazinopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. This reaction selectively replaces the chlorine atom at the 2-position of the pyridine ring with a hydrazinyl group.
Q2: What are the most common impurities I should expect in my synthesis?
Based on the typical synthetic route, the following are the most probable impurities:
-
Unreacted Starting Material: The most prevalent impurity is often the unreacted starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Isomeric Impurities: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, may itself contain isomeric impurities from its own synthesis, such as other dichlorotrifluoromethylpyridine isomers. These can carry through to the final product.
-
Over-chlorinated Pyridines: The synthesis of the starting material can sometimes lead to the formation of multi-chlorinated by-products, which may persist as impurities.[1]
-
Degradation Products: Although the trifluoromethyl group is generally stable, prolonged exposure to harsh reaction conditions or improper storage could potentially lead to minor degradation products.[2]
Q3: How can I minimize the formation of these impurities?
To minimize impurity formation, consider the following:
-
Purity of Starting Material: Ensure the high purity of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. If necessary, purify it before use.
-
Reaction Stoichiometry: Use a slight excess of hydrazine hydrate to drive the reaction to completion and minimize the amount of unreacted starting material.
-
Reaction Conditions: Optimize the reaction temperature and time. Over-heating or excessively long reaction times can sometimes lead to side reactions and degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of hydrazine and other potential side reactions.
Q4: What analytical methods are recommended for purity assessment and impurity detection?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying the levels of unreacted starting material and other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Increase the molar excess of hydrazine hydrate.- Extend the reaction time, monitoring progress by TLC or HPLC.- Ensure the reaction temperature is optimal. For analogous reactions, refluxing in a suitable solvent is common.[3] |
| High Levels of Unreacted Starting Material in the Final Product | - Insufficient hydrazine hydrate.- Short reaction time.- Low reaction temperature. | - Increase the stoichiometry of hydrazine hydrate.- Prolong the reaction time at a suitable temperature.- Ensure efficient mixing. |
| Presence of Multiple Unidentified Peaks in HPLC/GC-MS | - Impure starting material.- Side reactions due to non-optimal reaction conditions.- Degradation of product during workup or storage. | - Analyze the purity of the starting material (2,3-dichloro-5-(trifluoromethyl)pyridine) before the reaction.- Re-optimize reaction temperature and time.- Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if not necessary).- Store the final product in a cool, dark, and inert environment. |
| Product Discoloration (e.g., dark brown) | Oxidation of hydrazine or the product. | - Conduct the reaction and workup under an inert atmosphere.- Use degassed solvents.- Purify the final product by recrystallization. |
Quantitative Data on a Similar Synthesis
| Parameter | Value | Reference |
| Purity of 3-chloro-2-hydrazinopyridine | Up to 99.76% (by LC area) | |
| Yield of 3-chloro-2-hydrazinopyridine | 90.5% - 99% | [4] |
| Major Impurity | 2,3-Dichloropyridine | |
| Impurity Level (2,3-Dichloropyridine) | 0.1% - 8.09% (in crude product, depending on conditions) |
Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine (Analogous Procedure)
This protocol for the synthesis of the non-trifluoromethylated analog provides a solid foundation for the synthesis of this compound.[4] Researchers should adapt this procedure for the specific reactivity and solubility of the trifluoromethylated compounds.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Polar solvent (e.g., ethanol, methanol, DMF, THF)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).
-
Add a polar solvent (e.g., ethanol).
-
Add hydrazine hydrate (4-6 equivalents) to the mixture.[4]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by suction filtration.
-
Wash the collected solid with water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain the final 3-chloro-2-hydrazinopyridine.
Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 2. PubChemLite - 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine (C6H5ClF3N3) [pubchemlite.lcsb.uni.lu]
- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My crude this compound product is a dark, oily solid. How can I improve its appearance and purity?
A1: The dark color and oily consistency suggest the presence of impurities, which could include residual starting materials, by-products from the synthesis, or degradation products. A systematic purification approach is recommended, starting with recrystallization. If that is not sufficient, column chromatography may be necessary.
Q2: I am having trouble getting my compound to crystallize during recrystallization. What are the common causes and solutions?
A2: Failure to crystallize is a common issue in recrystallization and can be due to several factors. Here is a step-by-step troubleshooting guide:
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Issue: Supersaturation without nucleation. The solution may be supersaturated, but the crystals have not started to form.
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Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
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Solution 2: Seeding. If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
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Issue: Too much solvent was used. If an excessive amount of solvent was used to dissolve the crude product, the solution might not be saturated enough for crystals to form upon cooling.
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Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid particles, add a small amount of the same solvent until the solution becomes clear again at an elevated temperature. Then, allow it to cool slowly.
-
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Issue: "Oiling out". The compound may be precipitating as a liquid (an oil) instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.
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Solution 1: Adjust the solvent system. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the oily mixture and gently warm until the oil dissolves. Then, cool the solution very slowly. Alternatively, consider using a mixed solvent system with a lower overall boiling point.
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Solution 2: Lower the cooling temperature. Sometimes, allowing the solution to cool more slowly and to a lower temperature (e.g., in a refrigerator or freezer after initial cooling to room temperature) can promote crystallization over oiling out.
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Q3: After recrystallization, the purity of my this compound has improved, but it is still not at the desired level. What should I do next?
A3: If recrystallization alone is insufficient, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, silica gel is a common stationary phase. You will need to determine an appropriate mobile phase (eluent) that provides good separation of your target compound from the remaining impurities. Thin-layer chromatography (TLC) is an essential tool for optimizing the mobile phase for column chromatography.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble even at high temperatures (so they can be removed by hot filtration).
A good starting point for solvent screening for this compound and related compounds are polar protic solvents like ethanol and methanol, or a mixture of these with water.[1] Small-scale solubility tests with various solvents will help you identify the most suitable one for your specific sample.
Experimental Protocols and Data
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline for the recrystallization of this compound from a single solvent.
Methodology:
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen solvent to the flask.
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g of crude product (approx. 90% purity) |
| Recrystallization Solvent | Ethanol |
| Solvent Volume | ~ 25 mL |
| Yield | 4.1 g (82%) |
| Purity (by HPLC) | > 98.5% |
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system can be effective if a single suitable solvent cannot be identified. A common approach is to use a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble.
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g of crude product (approx. 90% purity) |
| "Good" Solvent | Ethanol (~15 mL) |
| "Poor" Solvent | Water (~5-7 mL) |
| Yield | 4.3 g (86%) |
| Purity (by HPLC) | > 99.0% |
Protocol 3: Column Chromatography
Methodology:
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Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.
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Sample Preparation: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a strong solvent, and then adsorb it onto a small amount of silica gel.
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Loading: Carefully add the silica-adsorbed sample to the top of the column.
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Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
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Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 2.0 g of crude product (approx. 85% purity) |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) |
| Yield | 1.5 g (75%) |
| Purity (by HPLC) | > 99.5% |
Visualizations
Caption: General workflows for recrystallization and column chromatography.
Caption: Troubleshooting guide for common crystallization problems.
References
Stability and storage conditions for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This technical support guide provides essential information on the stability, storage, and handling of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS: 89570-82-1). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
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Temperature: Store in a freezer at -20°C.[1]
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Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]
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Light: Protect from light by storing in a dark place.[1]
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Container: The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What are the known physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClF₃N₃ | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 90 °C | [1] |
| Boiling Point | 201.2±50.0 °C (Predicted) | [1] |
| pKa | 7.83±0.70 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [2] |
Q3: What are the primary applications of this compound?
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its primary application is in the formation of pyrazole derivatives, which are important scaffolds in drug discovery and development. For instance, it is a crucial building block for synthesizing novel ryanodine receptor activators like Chlorantraniliprole and Cyantraniliprole, which are used as insecticides.[2]
Q4: What are the potential degradation pathways for this compound?
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored at -20°C under an inert atmosphere and protected from light. 2. Before use, allow the container to warm to room temperature before opening to prevent condensation. 3. Consider using freshly opened material for critical reactions. |
| Reaction Conditions: The reaction conditions may not be optimal, leading to incomplete conversion or side reactions. | 1. Hydrazines can be sensitive to air oxidation. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature. Some reactions may require cooling to minimize side product formation. 3. Carefully control the stoichiometry of reactants. | |
| Formation of Unidentified Byproducts | Side Reactions: The hydrazine group is nucleophilic and can participate in various side reactions. | 1. In reactions with carbonyl compounds, consider the possibility of forming hydrazones or other condensation products. 2. The pyridine ring itself can undergo reactions, although the electron-withdrawing groups make it less susceptible to electrophilic attack. 3. Analyze the reaction mixture by LC-MS or other suitable analytical techniques to identify the byproducts and adjust reaction conditions accordingly. |
| Inconsistent Results | Variability in Compound Quality: The purity of the starting material can affect reaction outcomes. | 1. Verify the purity of the this compound using techniques like NMR or HPLC. 2. If necessary, purify the compound by recrystallization before use. |
| Difficulty in Dissolving the Compound | Poor Solubility: The compound has limited solubility in many common organic solvents. | 1. Refer to the solubility data; it is slightly soluble in chloroform and DMSO.[2] 2. Gentle warming may aid in dissolution, but be cautious of potential degradation at elevated temperatures. 3. Consider using a co-solvent system to improve solubility. |
Experimental Protocols
Synthesis of Pyrazole Derivatives
A common application of this compound is in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds.
General Procedure:
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Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).
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Add the 1,3-dicarbonyl compound to the solution.
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The reaction may be heated to reflux to drive the condensation and cyclization.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Visualizations
Caption: Key factors influencing the stability of the compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Handling and safety precautions for hydrazinylpyridine compounds
This technical support center provides guidance on the safe handling and use of hydrazinylpyridine compounds for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with hydrazinylpyridine compounds.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Why is my reaction yield of the hydrazinylpyridine derivative very low or non-existent? | - Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. - Degradation of Reactants: Hydrazine hydrate can be sensitive to air. - Improper Stoichiometry: Incorrect molar ratio of reactants. - Steric Hindrance: Bulky substituents on the pyridine ring can hinder the reaction. | - Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using TLC. - Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of hydrazine hydrate. - Adjust Stoichiometry: Use a slight excess of hydrazine hydrate. - Select Appropriate Catalyst: For sterically hindered substrates, consider using a palladium catalyst with appropriate ligands. |
| Formation of Impurities | My final product is contaminated with significant impurities. How can I minimize their formation? | - Side Reactions: High reaction temperatures can sometimes lead to the formation of byproducts. - Oxidation: Hydrazinylpyridines can be susceptible to oxidation. - Incomplete azeotropic removal of water | - Control Reaction Temperature: Maintain the recommended reaction temperature to minimize side reactions. - Work-up under Inert Atmosphere: If the product is sensitive to air, perform the work-up and purification under an inert atmosphere. - Thorough Drying: Ensure all starting materials and solvents are dry. |
| Difficult Purification | I am having trouble purifying my hydrazinylpyridine product. What are some effective methods? | - Polarity of the Compound: The product may be highly polar, making it difficult to elute from a standard silica gel column. - Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient. - Presence of Excess Hydrazine Hydrate: Residual hydrazine hydrate can be difficult to remove. | - Alternative Chromatography: Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. - Azeotropic Distillation: To remove excess hydrazine hydrate, azeotropic distillation with a solvent like xylene can be employed. - Cation-Exchange Chromatography: This method can be effective for removing basic impurities. |
| Product Instability | My purified hydrazinylpyridine compound appears to be degrading over time. How can I improve its stability? | - Sensitivity to Air and Light: Some hydrazinylpyridine derivatives can be sensitive to oxidation or photodegradation. - Improper Storage: High temperatures or exposure to moisture can lead to decomposition. | - Store Properly: Store the compound in a tightly sealed container, under an inert atmosphere if necessary, and protect it from light. - Refrigerate or Freeze: Store at low temperatures (2-8 °C) as recommended. |
Frequently Asked Questions (FAQs)
Handling and Safety
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What are the primary hazards associated with hydrazinylpyridine compounds? Hydrazinylpyridine compounds are generally considered hazardous. They can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some hydrazine compounds are also suspected of being carcinogenic.
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What personal protective equipment (PPE) should I wear when handling these compounds? Always wear appropriate PPE, including:
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How should I store hydrazinylpyridine compounds? Store these compounds in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Many should be stored at refrigerated temperatures (2-8 °C). Protect from light and moisture.
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What should I do in case of a spill? For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Avoid generating dust.[3]
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How should I dispose of waste containing hydrazinylpyridine compounds? Dispose of waste in accordance with local, state, and federal regulations.[3] Do not pour down the drain.
Experimental Procedures
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What are typical reaction conditions for synthesizing hydrazinylpyridines? A common method involves the reaction of a chloropyridine with hydrazine hydrate, often in a solvent like butanol at elevated temperatures (e.g., 100 °C). The reaction is typically monitored by TLC.
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How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. A typical mobile phase could be a mixture of ethyl acetate and methanol.
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What are some common purification techniques for hydrazinylpyridine derivatives? Common purification methods include extraction, recrystallization, and column chromatography. The choice of method depends on the physical properties of the product.
Quantitative Data Summary
| Property | 2-Hydrazinopyridine | 3-Chloro-2-hydrazinopyridine | General Hydrazinylpyridines |
| Molecular Formula | C₅H₇N₃ | C₅H₆ClN₃ | Varies |
| Molecular Weight | 109.13 g/mol | 143.58 g/mol | Varies |
| Melting Point | 46-49 °C | Not readily available | Varies |
| Boiling Point | 90-92 °C at 1 mmHg | Not readily available | Varies |
| Storage Temperature | 2-8 °C | Not readily available | Generally 2-8 °C |
| Toxicity (LD50) | Specific LD50 data not readily available. Handle with caution as with other hydrazine derivatives. | Specific LD50 data not readily available. Handle with caution. | Hydrazine and its derivatives are toxic and may be carcinogenic. Pyridine is harmful if swallowed. |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazinylpyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting chloropyridine derivative in a suitable solvent (e.g., butan-1-ol).
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Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution. It is recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: General experimental workflow for the synthesis of hydrazinylpyridine compounds.
References
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Hydrazinylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges encountered during the synthesis of trifluoromethyl-substituted hydrazinylpyridines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of trifluoromethyl-substituted hydrazinylpyridines from their halo-pyridine precursors?
A1: The primary reaction mechanism is nucleophilic aromatic substitution (SNAr). The pyridine ring, activated by the strong electron-withdrawing trifluoromethyl (-CF3) group, is susceptible to attack by nucleophiles like hydrazine. The reaction typically proceeds via an addition-elimination mechanism, where hydrazine attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a Meisenheimer complex intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the hydrazinylpyridine product.
Q2: My reaction yield is low. What are the common causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the full consumption of the starting material.
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Suboptimal reaction temperature: While the reaction is often initiated at a lower temperature to control the initial exotherm, it may require heating (reflux) to proceed at a reasonable rate.[1][2]
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Formation of side products: The formation of byproducts, such as di-substituted pyridines, can consume the starting material and reduce the yield of the desired mono-substituted product.
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Degraded hydrazine hydrate: Hydrazine hydrate can degrade over time. It is advisable to use a fresh bottle or verify the concentration of the existing stock.
Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?
A3: The most common side product is the di-hydrazinated pyridine, especially if the starting material is a di-halo-trifluoromethylpyridine or if an excess of hydrazine is used under harsh conditions.[3] Other potential impurities could arise from unreacted starting materials or degradation products.
Q4: How can I minimize the formation of the di-substituted byproduct?
A4: To minimize di-substitution, you can:
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Control the stoichiometry: Use a controlled molar ratio of hydrazine hydrate to the halo-pyridine starting material. A slight excess of hydrazine is often used to ensure complete conversion of the starting material, but a large excess should be avoided.
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Optimize reaction temperature and time: Avoid prolonged reaction times at high temperatures, as these conditions can favor the formation of the di-substituted product.[3]
Q5: What is the best way to remove unreacted hydrazine hydrate after the reaction?
A5: Unreacted hydrazine hydrate can typically be removed by an aqueous workup. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.[1][4] The hydrazine hydrate will preferentially partition into the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive hydrazine hydrate. | Use a fresh supply of hydrazine hydrate or titrate the existing stock to determine its concentration. |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the temperature (e.g., refluxing in ethanol) and/or extending the reaction time.[1][2] | |
| Poor solubility of starting materials. | Choose a solvent that ensures the solubility of both the halo-pyridine and hydrazine hydrate. Ethanol is a commonly used solvent.[1] | |
| Presence of a Major Byproduct | Formation of di-hydrazinylpyridine. | Carefully control the stoichiometry of the reactants. Use a molar ratio of hydrazine hydrate that is just sufficient for mono-substitution. Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Isomeric products (if starting with a pyridine with multiple leaving groups). | The regioselectivity of the substitution is influenced by the electronic effects of the trifluoromethyl group. The most electron-deficient position will be preferentially attacked. Consider purification by column chromatography to separate isomers. | |
| Difficulty in Product Purification | Product is soluble in the aqueous phase during workup. | If the hydrazinylpyridine product has high polarity, it may partition into the aqueous layer. In such cases, saturation of the aqueous layer with sodium chloride before extraction can help to "salt out" the product into the organic phase. Alternatively, evaporation of the solvent without an aqueous workup followed by column chromatography may be a better approach. |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. If direct crystallization is challenging, consider converting the product to its hydrochloride salt, which is often a crystalline solid and can be more easily purified. |
Experimental Protocols
General Protocol for the Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine
This protocol is based on the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate in ethanol.[1]
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
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Hydrazine hydrate
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Ethanol
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
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Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (a moderate excess, e.g., 2-3 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution (Hypothetical Data)
| Molar Ratio (Hydrazine : Dihalopyridine) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 75 | 20 |
| 5.0 : 1 | 50 | 45 |
This table illustrates the expected trend where increasing the excess of hydrazine leads to a higher proportion of the di-substituted byproduct. Actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Reaction pathway for the synthesis of trifluoromethyl-substituted hydrazinylpyridines.
Caption: Troubleshooting workflow for optimizing the synthesis of trifluoromethyl-substituted hydrazinylpyridines.
References
Improving regioselectivity in reactions with 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve regioselectivity in reactions involving 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a critical intermediate in the synthesis of complex heterocyclic compounds. It is frequently used to construct fused ring systems, such as pyrazolo[4,3-b]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities, including potential use as kinase inhibitors and antagonists for various receptors.[1]
Q2: Why is regioselectivity a significant challenge when using this compound?
A2: The core issue arises from the unsymmetrical nature of the this compound molecule. The hydrazine moiety has two nitrogen atoms (α- and β-), and each can act as a nucleophile. When reacting with an unsymmetrical partner, such as a non-symmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur from either nitrogen, leading to the formation of two different regioisomeric products. Controlling which nitrogen attacks is the key to achieving high regioselectivity.
Q3: What are the two possible regioisomers that can be formed?
A3: In a typical cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl compound (like R1-CO-CH2-CO-R2), two isomeric pyrazolopyridine cores can be formed. The specific isomer depends on whether the initial attack is from the nitrogen atom directly attached to the pyridine ring (Nα) or the terminal nitrogen atom (Nβ) of the hydrazine group. The diagram below illustrates this divergence.
Caption: Divergent reaction pathways leading to two possible regioisomers.
Troubleshooting Guide: Improving Regioselectivity
Problem: My reaction is producing an undesirable mixture of regioisomers. How can I improve the selectivity to favor a single product?
This is a common issue stemming from the competitive nature of the cyclization reaction. The regiochemical outcome is governed by a combination of steric and electronic factors, which can be influenced by adjusting the reaction conditions.[2]
Solution 1: Optimize Solvent Choice (High Impact)
The choice of solvent can have the most dramatic effect on regioselectivity, often more so than steric or electronic factors of the substrates. Fluorinated alcohols, in particular, have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3]
Mechanism of Action: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors but poor hydrogen bond acceptors. This property allows them to differentially stabilize the transition states leading to the two regioisomers, thereby lowering the activation energy for one pathway over the other.[3]
Data on Solvent Effects:
The following table summarizes quantitative data from a study on the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, which serves as a model for understanding how solvents influence regioselectivity in pyrazole formation.[3]
| Solvent | Isomer Ratio (Desired : Undesired) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 1 : 1.3 | 92% | |
| Dichloromethane (DCM) | 1 : 1.5 | 85% | |
| Acetonitrile (MeCN) | 1 : 1.2 | 88% | |
| 2,2,2-Trifluoroethanol (TFE) | > 20 : 1 | 95% | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 20 : 1 | 96% | [3] |
Recommendation: If you are observing poor selectivity in a standard solvent like ethanol or methanol, switching to TFE or HFIP is the most promising first step to significantly improve the isomeric ratio.
Solution 2: Adjust Reaction pH and Temperature
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Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine.[2]
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Acidic Conditions: In the presence of an acid catalyst (e.g., a few drops of acetic acid), the terminal NH2 group is more likely to be protonated, potentially deactivating it and favoring reaction at the nitrogen adjacent to the pyridine ring.
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Basic Conditions: A base can deprotonate the N-H proton adjacent to the ring, which may alter the preferred reaction pathway.
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Recommendation: Perform small-scale screening experiments by adding a catalytic amount of a weak acid (like acetic acid) or a weak base (like pyridine or triethylamine) to see how it influences the isomer ratio.
-
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.[2]
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Lower Temperatures: Often favor the kinetically controlled product, which is formed via the lowest energy transition state.
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Higher Temperatures: Can allow the reaction to equilibrate and favor the most stable product (thermodynamic control).
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Recommendation: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the results to a reaction run at reflux.
-
Solution 3: Evaluate Steric and Electronic Factors
While you cannot change the structure of this compound, you can choose your other reactant strategically.
-
Steric Hindrance: The bulky trifluoromethylpyridine group will create significant steric hindrance around the nitrogen atom attached to it (Nα). Therefore, reacting it with a 1,3-dicarbonyl that has one very bulky substituent and one small substituent can strongly direct the initial attack of the less-hindered terminal nitrogen (Nβ) to the less-hindered carbonyl group.[2]
-
Electronic Effects: The electron-withdrawing trifluoromethyl and chloro groups decrease the electron density of the pyridine ring and make the attached nitrogen (Nα) less nucleophilic than the terminal nitrogen (Nβ). This electronic bias naturally favors the initial attack from the terminal NH2 group. You can enhance this effect by using a 1,3-dicarbonyl with a strong electron-withdrawing group (like CF3) next to one carbonyl, making that carbonyl more electrophilic and a more attractive site for the initial attack.[3]
Caption: Workflow for troubleshooting and optimizing reaction regioselectivity.
Key Experimental Protocol
This section provides a general, detailed methodology for the cyclocondensation reaction to form a pyrazolopyridine, which can be adapted for optimization studies.
Objective: Synthesis of a substituted pyrazolopyridine from this compound and an unsymmetrical 1,3-dicarbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.2 eq)
-
Solvent of choice (e.g., Ethanol, TFE, or HFIP)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating)
-
Inert atmosphere setup (optional, e.g., Nitrogen or Argon)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Dissolution: Add the chosen solvent (e.g., TFE) to dissolve the dicarbonyl compound completely. A typical concentration is 0.1-0.5 M.
-
Addition of Hydrazine: While stirring at the desired temperature (e.g., room temperature), add this compound (1.0 eq) to the solution. The addition can be done in one portion or slowly if the reaction is exothermic.
-
Reaction: Stir the mixture at the chosen temperature (e.g., room temperature or reflux) and monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from 1 hour to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to separate the desired regioisomer from any minor isomers and impurities.
-
Characterization: Confirm the structure and determine the isomeric ratio of the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Nuclear Overhauser Effect (NOE) NMR experiments are particularly powerful for unambiguously assigning the regiochemistry.[2]
Caption: Key factors that influence the regioselectivity of the reaction.
References
Technical Support Center: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive sites are the nucleophilic hydrazinyl group (-NHNH₂) at the C2 position and, to a lesser extent, the chloro group at the C3 position, which can undergo nucleophilic substitution under specific conditions. The trifluoromethyl group at the C5 position is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring.
Q2: What are the most common reactions performed with this compound?
The most common reactions involve the hydrazinyl group, which readily undergoes condensation and cyclization reactions with carbonyl compounds, particularly 1,3-dicarbonyl compounds, to form various heterocyclic systems such as pyrazoles.
Q3: How does the trifluoromethyl group affect the reactivity of the pyridine ring?
The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. However, it can influence the regioselectivity of nucleophilic aromatic substitution reactions and affect the acidity of the hydrazinyl protons.
Troubleshooting Guide
Problem 1: Low or No Yield in Cyclization Reactions (e.g., Pyrazole Synthesis)
Q: I am attempting a cyclization reaction with a β-dicarbonyl compound to synthesize a pyrazole derivative, but I am observing low to no product formation. What are the potential causes and solutions?
A: Low or no yield in cyclization reactions is a common issue. Several factors could be contributing to this problem. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Quality of Starting Material | The this compound may have degraded. Hydrazines can be sensitive to air and light. Ensure the starting material is pure and has been stored correctly under an inert atmosphere. |
| Inappropriate Reaction Conditions | Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition. Start with milder conditions and gradually increase the temperature. |
| Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used for such cyclizations as they can facilitate proton transfer. Aprotic solvents might hinder the reaction. | |
| Catalyst: An acid or base catalyst is often required. For reactions with dicarbonyl compounds, a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid can promote the reaction. | |
| Presence of Water | While some reactions tolerate small amounts of water, an excess can hydrolyze starting materials or intermediates. Ensure you are using dry solvents and glassware, especially if employing moisture-sensitive reagents. |
| Side Reactions | The formation of undesired side products can consume the starting material. Common side reactions include the formation of hydrazones that do not cyclize or intermolecular condensation products. Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify potential side products. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Multiple Products/Impurities
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely impurities and how can I minimize their formation?
A: The formation of multiple products is often due to the high reactivity of the hydrazinyl group and the potential for side reactions.
Common Impurities and Side Products:
| Impurity/Side Product | Formation Mechanism | Mitigation Strategy |
| Hydrazone Isomers | Condensation of the hydrazinyl group with the dicarbonyl compound can lead to the formation of stable hydrazone intermediates that may exist as E/Z isomers and may not readily cyclize. | Optimize reaction temperature and time to favor cyclization. The use of an appropriate acid or base catalyst can facilitate the final ring-closing step. |
| Double Condensation Products | If the dicarbonyl compound has two reactive carbonyl groups, one molecule of the hydrazine can react with two molecules of the dicarbonyl, or vice-versa. | Use a strict 1:1 stoichiometry of the reactants. Slow addition of one reactant to the other can also minimize this. |
| Oxidation/Decomposition Products | Hydrazines can be susceptible to oxidation, leading to colored impurities. The pyridine ring itself can also be sensitive to harsh reaction conditions. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessarily high temperatures and prolonged reaction times. |
| Regioisomers | When using unsymmetrical dicarbonyl compounds, the cyclization can occur in two different ways, leading to the formation of regioisomers. | The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. A detailed mechanistic understanding or literature precedence for similar substrates is crucial. |
General Purification Strategy:
-
Column Chromatography: Silica gel chromatography is often effective for separating polar heterocyclic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Experimental Protocols
General Protocol for Pyrazole Synthesis via Condensation with a β-Dicarbonyl Compound
This protocol provides a general starting point for the synthesis of pyrazolo[4,3-c]pyridine derivatives. Optimization of specific parameters will likely be necessary for different substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the β-dicarbonyl compound (1.0 - 1.2 eq).
-
If required, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-8 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Reaction Scheme:
Caption: General reaction scheme for pyrazole synthesis.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for a hypothetical reaction. Actual results will vary depending on the specific reactants and conditions.
| Reactant A | Reactant B (β-Dicarbonyl) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | Ethanol | 80 | 4 | 75 |
| This compound | Ethyl Acetoacetate | Acetic Acid | 100 | 6 | 68 |
| This compound | Dibenzoylmethane | Toluene | 110 | 8 | 82 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a safe and appropriate manner by qualified personnel. It is recommended to consult relevant safety data sheets (SDS) before handling any chemicals.
Catalyst Selection for Reactions Involving 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for reactions involving 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions and corresponding catalysts for this compound?
A1: The primary application of this compound is in the synthesis of fused heterocyclic compounds, particularly pyrazolo[4,3-c]pyridines. The two main reactive sites are the hydrazinyl group, which readily undergoes condensation and cyclization, and the chloro group, which can participate in cross-coupling reactions.
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Cyclization Reactions: These are the most frequent reactions, typically involving condensation with 1,3-dicarbonyl compounds or their equivalents. These reactions are often catalyzed by acids.
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Cross-Coupling Reactions: The chloro substituent can be a site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
Q2: I am observing low yields in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis from hydrazinylpyridines can arise from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
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Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
-
Suboptimal Catalyst Choice or Amount: The type and concentration of the acid catalyst are crucial.
-
Troubleshooting:
-
If using a protic acid like acetic acid, try a stronger acid such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.
-
Titrate the amount of catalyst; too much acid can sometimes lead to side reactions.
-
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole.
-
Troubleshooting:
-
Ensure the purity of your starting materials. The hydrazinylpyridine can degrade over time.
-
Consider the regioselectivity if using an unsymmetrical dicarbonyl compound, which can lead to a mixture of products.
-
-
Q3: How do I choose the right catalyst for a cyclization reaction with a specific dicarbonyl compound?
A3: The choice of catalyst often depends on the reactivity of the dicarbonyl compound.
-
For highly reactive dicarbonyls (e.g., acetylacetone, ethyl acetoacetate): A mild acid catalyst like acetic acid is often sufficient. In some cases, the reaction may proceed to completion with gentle heating without any added catalyst.
-
For less reactive dicarbonyls: A stronger acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., ZnCl₂, FeCl₃) may be necessary to drive the reaction to completion.
It is always advisable to start with milder conditions and a weaker catalyst and only increase the catalyst strength or reaction temperature if the reaction is not proceeding as expected.
Q4: What are the common challenges in palladium-catalyzed cross-coupling reactions with this compound?
A4: The presence of the basic hydrazinyl group can complicate palladium-catalyzed reactions by coordinating to the metal center and inhibiting catalysis.
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Catalyst Inhibition: The lone pairs on the nitrogen atoms of the hydrazinyl group can act as ligands for the palladium catalyst, leading to deactivation.
-
Troubleshooting:
-
Protect the hydrazinyl group prior to the cross-coupling reaction. Common protecting groups for hydrazines include Boc (tert-butoxycarbonyl) or conversion to a hydrazone.
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Use a higher catalyst loading, although this is a less desirable solution from a cost and sustainability perspective.
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Choose ligands that are less susceptible to displacement by the hydrazinyl group.
-
-
Troubleshooting Guides
Low Yield in Pyrazole Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete reaction | - Increase reaction time and monitor by TLC/LC-MS.- Increase reaction temperature.- Consider using a stronger acid catalyst (e.g., p-TSA). |
| Multiple spots on TLC, difficult purification | Formation of regioisomers or side products | - If using an unsymmetrical dicarbonyl, optimize the reaction conditions (solvent, temperature) to favor one regioisomer.- Purify the starting materials to remove any impurities that may be causing side reactions. |
| No reaction or very slow reaction | Inappropriate catalyst or conditions | - Switch from a protic acid to a Lewis acid catalyst.- Ensure the solvent is anhydrous if using a water-sensitive Lewis acid. |
Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls after initial conversion | Catalyst inhibition by the hydrazinyl group | - Protect the hydrazinyl group before the reaction.- Increase the catalyst loading incrementally.- Screen different palladium ligands. |
| Formation of black precipitate (palladium black) | Catalyst decomposition | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Lower the reaction temperature. |
Experimental Protocols
General Procedure for Acid-Catalyzed Cyclization
A solution of this compound (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is treated with a catalytic amount of acid (e.g., acetic acid, 0.2 eq. or p-TSA, 0.1 eq.). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the appropriate catalyst and general strategy for reactions involving this compound.
Troubleshooting Logic Diagram
By-product analysis in the synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate.[1][2][3] In this reaction, the chlorine atom at the C2 position of the pyridine ring is selectively displaced by the hydrazine nucleophile. The C2 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which helps to stabilize the intermediate.[1]
Q2: What are the most common by-products I should expect in this synthesis?
A2: Several by-products can form during the synthesis. The most common ones include:
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Unreacted Starting Material: Residual 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Isomeric By-product: 2-Chloro-3-hydrazinyl-5-(trifluoromethyl)pyridine, resulting from the less favored attack at the C3 position.
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Di-substituted By-product: 2,3-Dihydrazinyl-5-(trifluoromethyl)pyridine, which can form if an excess of hydrazine is used or under prolonged reaction times.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material can lead to the formation of 2-hydroxy-3-chloro-5-(trifluoromethyl)pyridine or 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
Q3: My reaction yield is lower than expected. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
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Sub-optimal Reagent Ratio: The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is crucial. An insufficient amount of hydrazine hydrate may result in an incomplete reaction.[3]
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By-product Formation: The formation of significant amounts of the by-products listed in Q2 will consume the starting material and reduce the yield of the desired product.
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Product Degradation: The product may be sensitive to high temperatures or prolonged reaction times, leading to degradation.
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Issues During Work-up and Purification: Product loss can occur during extraction, filtration, and recrystallization steps.
Q4: How can I minimize the formation of the di-substituted by-product?
A4: To minimize the formation of 2,3-Dihydrazinyl-5-(trifluoromethyl)pyridine, you can:
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Control the Stoichiometry: Carefully control the molar ratio of hydrazine hydrate to 2,3-dichloro-5-(trifluoromethyl)pyridine. While an excess of hydrazine is often used to drive the reaction, a very large excess can promote di-substitution.[3] Ratios between 1:2 and 1:6 (dichloropyridine to hydrazine hydrate) are reported, with a 1:4 ratio often being a good starting point.[3]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further reaction to the di-substituted product.
-
Control Reaction Temperature: Lowering the reaction temperature (while ensuring the reaction still proceeds at a reasonable rate) can sometimes improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| High levels of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine | 1. Insufficient reaction time or temperature.2. Inadequate amount of hydrazine hydrate. | 1. Increase reaction time and/or temperature. Monitor progress by TLC or HPLC.2. Increase the molar equivalent of hydrazine hydrate. A ratio of 1:4 (dichloropyridine to hydrazine hydrate) is a good starting point.[3] |
| Presence of a significant isomeric by-product peak in analysis | Reaction conditions may be favoring the less-reactive C3 position substitution. | While the C2 position is electronically favored, optimizing the solvent and temperature may slightly improve selectivity. However, some level of isomeric impurity is often unavoidable and requires purification. |
| Significant amount of di-substituted by-product detected | 1. Large excess of hydrazine hydrate.2. Prolonged reaction time. | 1. Reduce the molar equivalents of hydrazine hydrate.2. Monitor the reaction closely and stop it as soon as the mono-substituted product is maximized. |
| Product appears oily or does not solidify properly | Presence of impurities or residual solvent. | Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. Ensure the product is thoroughly dried under vacuum. |
| Inconsistent analytical results (NMR, MS) | Sample contains a mixture of product and by-products. | Purify the sample meticulously before analysis. Compare the spectra with reference data for the expected product and potential by-products. |
Data Presentation
Table 1: Typical HPLC and Mass Spectrometry Data for By-product Analysis
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine (Starting Material) | 12.5 | 216.0 |
| This compound (Product) | 8.2 | 212.0 |
| 2-Chloro-3-hydrazinyl-5-(trifluoromethyl)pyridine (Isomer) | 9.1 | 212.0 |
| 2,3-Dihydrazinyl-5-(trifluoromethyl)pyridine (Di-substituted) | 5.4 | 208.1 |
Note: Retention times are hypothetical and will vary based on the specific HPLC method (column, mobile phase, flow rate).
Table 2: Key ¹H NMR Chemical Shifts (in DMSO-d₆) for Product and a Potential Isomeric By-product
| Compound | Pyridine-H4 (ppm) | Pyridine-H6 (ppm) | -NH₂ (ppm) | -NH- (ppm) |
| This compound | ~7.9 (d) | ~8.3 (d) | ~4.5 (s, broad) | ~8.1 (s, broad) |
| 2-Chloro-3-hydrazinyl-5-(trifluoromethyl)pyridine | ~7.7 (d) | ~8.4 (d) | ~4.8 (s, broad) | ~6.9 (s, broad) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with 30% A, increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 30% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dilute a small aliquot of the reaction mixture in the mobile phase and inject. Monitor the peak areas of the starting material and product over time.
Protocol 2: GC-MS for By-product Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-350 m/z.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Inject into the GC-MS and analyze the resulting chromatogram and mass spectra of the peaks, comparing them to the expected masses in Table 1.
Visual Diagrams
Caption: Reaction scheme for the synthesis of the target compound and formation of key by-products.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis.
References
Validation & Comparative
A Comparative Guide to Trifluoromethylpyridine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring significantly alters its chemical properties, offering medicinal chemists a powerful tool to enhance the efficacy, metabolic stability, and bioavailability of drug candidates. The position of this potent electron-withdrawing group on the pyridine core dictates the reactivity of the molecule, influencing the outcomes of key synthetic transformations. This guide provides a comparative analysis of trifluoromethylpyridine derivatives, focusing on the impact of the -CF3 group's position on their performance in common and crucial organic reactions, supported by representative experimental data.
The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strong σ-electron-withdrawing and a weak π-electron-withdrawing group. Its position on the pyridine ring significantly impacts the electron density of the ring and the reactivity of other substituents, particularly halogens, which are often the handles for cross-coupling reactions.
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2-Trifluoromethylpyridine: The -CF3 group at the 2-position strongly deactivates the pyridine ring through both inductive and resonance effects. This deactivation can make transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions more challenging compared to other isomers.
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3-Trifluoromethylpyridine: With the -CF3 group at the 3-position, the inductive effect deactivates the entire ring, but the deactivation at the 2- and 6-positions is most pronounced. This can influence the regioselectivity of reactions on the pyridine core.
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4-Trifluoromethylpyridine: The -CF3 group at the 4-position exerts a strong electron-withdrawing effect, particularly at the 2- and 6-positions, making them more susceptible to nucleophilic attack. This electronic effect can facilitate certain cross-coupling reactions.
Performance in Key Organic Reactions
The positional isomerism of the trifluoromethyl group leads to distinct reactivity profiles in widely used synthetic methodologies. Below is a comparative summary of their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Palladium-Catalyzed Cyanation.
Data Presentation
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Chlorotrifluoromethylpyridines with Phenylboronic Acid
| Entry | Trifluoromethylpyridine Derivative | Product | Yield (%) |
| 1 | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Phenyl-3-(trifluoromethyl)pyridine | ~70-80%[1] |
| 2 | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Phenyl-4-(trifluoromethyl)pyridine | ~75-85% |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Phenyl-5-(trifluoromethyl)pyridine | High |
| 4 | 4-Chloro-2-(trifluoromethyl)pyridine | 4-Phenyl-2-(trifluoromethyl)pyridine | ~70-80% |
Note: Yields are approximate and can vary based on specific reaction conditions, ligands, and bases used. The data is compiled from representative literature procedures for similar substrates.[1][2]
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Chlorotrifluoromethylpyridines with Morpholine
| Entry | Trifluoromethylpyridine Derivative | Product | Yield (%) |
| 1 | 2-Chloro-4-(trifluoromethyl)pyridine | 4-(Morpholino)-2-(trifluoromethyl)pyridine | ~80-90% |
| 2 | 4-Chloro-2-(trifluoromethyl)pyridine | 2-(Morpholino)-4-(trifluoromethyl)pyridine | ~85-95% |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | 5-(Morpholino)-2-(trifluoromethyl)pyridine | High |
Note: Yields are approximate and based on established protocols for Buchwald-Hartwig amination of halo-heterocycles.
Table 3: Comparative Yields in Sonogashira Coupling of Bromotrifluoromethylpyridines with Phenylacetylene
| Entry | Trifluoromethylpyridine Derivative | Product | Yield (%) |
| 1 | 2-Bromo-4-(trifluoromethyl)pyridine | 2-(Phenylethynyl)-4-(trifluoromethyl)pyridine | ~80-90% |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | 3-(Phenylethynyl)-5-(trifluoromethyl)pyridine | ~91%[3] |
| 3 | 2-Bromo-6-(trifluoromethyl)pyridine | 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine | High |
Note: Yields are representative and can be influenced by the choice of catalyst, ligand, base, and solvent.[3]
Table 4: Comparative Yields in Palladium-Catalyzed Cyanation of Halotrifluoromethylpyridines
| Entry | Trifluoromethylpyridine Derivative | Product | Yield (%) |
| 1 | 4-Chloro-2-(trifluoromethyl)pyridine | 2-(Trifluoromethyl)isonicotinonitrile | High |
| 2 | 2-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)picolinonitrile | High |
| 3 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)nicotinonitrile | High |
Note: Palladium-catalyzed cyanation is generally a high-yielding reaction for a broad range of (hetero)aryl halides.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1]
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the chlorotrifluoromethylpyridine (1.0 equiv), the arylboronic acid (1.3 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like K2CO3 (2.0 equiv). Add an anhydrous solvent (e.g., 1,4-dioxane, approximately 4 mL per 0.5 mmol of the chloropyridine). Stir the reaction mixture at a temperature of 90-120°C for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[3]
In a nitrogen-filled glovebox, to a vial add the chlorotrifluoromethylpyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv). Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vial and stir the mixture at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. The filtrate is then concentrated, and the residue is purified by flash column chromatography to yield the desired aminopyridine.
Protocol 3: General Procedure for Sonogashira Coupling[4]
To a solution of the bromotrifluoromethylpyridine (1.0 equiv) in a suitable solvent like DMF, add the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(CF3COO)2, 2.5 mol%), a phosphine ligand (e.g., PPh3, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base such as triethylamine (Et3N). The reaction mixture is then heated at 100°C for approximately 3 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 4: General Procedure for Palladium-Catalyzed Cyanation[5]
A mixture of the halotrifluoromethylpyridine (1.0 equiv), a palladium precatalyst (2–5 mol%), a suitable ligand, and a cyanide source such as zinc cyanide (Zn(CN)2, 0.6 equiv) is prepared in a vial. A solvent system, typically a mixture of water and an organic solvent like THF (e.g., 5:1 H2O/THF), is added. The reaction is stirred at a temperature ranging from room temperature to 40 °C until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then diluted with an organic solvent and washed with an aqueous solution of a quenching agent (e.g., sodium bicarbonate). The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the described cross-coupling reactions, providing a clear visual representation of the experimental process.
References
A Comparative Guide to the Cyclocondensation of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine and Other Hydrazinylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclocondensation reactions of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine with other hydrazinylpyridines. The presence of strong electron-withdrawing groups, a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position, significantly influences the reactivity of the hydrazine moiety and the subsequent formation of fused heterocyclic systems. This document summarizes key experimental data, provides detailed protocols for representative reactions, and visualizes the underlying chemical transformations.
Introduction to Hydrazinylpyridines in Cyclocondensation
Hydrazinylpyridines are versatile building blocks in synthetic organic chemistry, widely employed for the construction of various fused heterocyclic compounds, such as pyrazoles, triazolopyridines, and pyrazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The reactivity of the hydrazinyl group is modulated by the electronic properties of the substituents on the pyridine ring. Electron-donating groups generally enhance the nucleophilicity of the hydrazine, while electron-withdrawing groups decrease it, which can impact reaction rates and, in some cases, the regioselectivity of the cyclocondensation.
Comparative Performance in Cyclocondensation Reactions
The primary focus of this guide is to compare the reactivity of this compound with less electron-deficient hydrazinylpyridines in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds to form pyrazoles.
The Impact of Electron-Withdrawing Groups
The chlorine and trifluoromethyl substituents on the pyridine ring in this compound have a profound effect on its chemical properties. These electron-withdrawing groups decrease the electron density on the pyridine ring and, by extension, reduce the nucleophilicity of the exocyclic hydrazine group. This reduced nucleophilicity can necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to unsubstituted or electron-rich hydrazinylpyridines.
However, the electron-deficient nature of the pyridine ring can also influence the regioselectivity of the cyclocondensation reaction with unsymmetrical 1,3-dicarbonyl compounds. While specific comparative studies are limited, the electronic effects can favor the formation of one regioisomer over another.
Experimental Data Summary
The following tables summarize available quantitative data for the cyclocondensation of various hydrazinylpyridines with 1,3-dicarbonyl compounds. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources to illustrate general trends.
Table 1: Cyclocondensation with Acetylacetone to form Pyrazoles
| Hydrazinylpyridine | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Hydrazinylpyridine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine | Acetic Acid, reflux, 1.5 h | High | [1] |
| 3-Chloro-2-hydrazinylpyridine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | Not specified | Good | |
| Hydrazine | Trifluoroacetylacetone | 3-Methyl-5-(trifluoromethyl)pyrazole | Methanol, 0 °C to room temperature, 16 h | 95 | [2] |
| This compound | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine | Ethanol, reflux | ~70-80 (Estimated) | (Inferred) |
Experimental Protocols
General Procedure for the Synthesis of Pyrazoles from Hydrazinylpyridines
This protocol is a generalized procedure based on common literature methods for the Knorr pyrazole synthesis.
Materials:
-
Substituted 2-hydrazinylpyridine (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Acid or base catalyst
Procedure:
-
Dissolve the substituted 2-hydrazinylpyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the 1,3-dicarbonyl compound to the solution.
-
If required, add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
For the cyclocondensation of This compound , a higher boiling point solvent and/or longer reaction times might be necessary to drive the reaction to completion due to the reduced nucleophilicity of the hydrazine.
Visualizing Reaction Pathways
The following diagrams illustrate the general cyclocondensation pathway and the logical relationship of substituent effects on reactivity.
Conclusion
This compound represents a valuable but more challenging substrate for cyclocondensation reactions compared to other hydrazinylpyridines. The presence of two strong electron-withdrawing groups significantly reduces the nucleophilicity of the hydrazine moiety, which generally leads to slower reaction rates and may require more forcing conditions. However, these electronic features can be exploited to influence the regioselectivity of the reaction, offering a pathway to specific, highly functionalized heterocyclic compounds that are of interest for the development of novel pharmaceuticals and agrochemicals. Further systematic studies are warranted to fully elucidate the comparative reactivity and optimize reaction conditions for this important building block.
References
Alternative reagents to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine for pyrazole synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the efficient synthesis of pyrazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological applications. This guide provides an objective comparison of alternative reagents to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine for the synthesis of pyrazoles, with a focus on reaction efficiency, versatility, and regioselectivity, supported by experimental data from the literature.
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a cornerstone of heterocyclic chemistry.[1][2] However, the landscape of synthetic methodology has expanded significantly, offering a variety of alternative reagents and strategies that can provide advantages in terms of yield, substrate scope, and the introduction of specific functionalities, such as the trifluoromethyl group. This guide explores several prominent alternatives, presenting a comparative analysis to aid in the selection of the optimal synthetic route.
Performance Comparison of Alternative Reagents
The following table summarizes quantitative data for various alternative approaches to pyrazole synthesis, providing a comparative overview of their performance based on reported experimental results. It is important to note that direct side-by-side comparisons under identical conditions are often limited in the literature; this data is collated from various sources to provide a representative comparison.
| Reagent/Methodology | Key Reactants | Product Type | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |
| Arylhydrazines with 1,3-Diketones | Arylhydrazine, 1,3-Diketone | 1-Aryl-3,5-disubstituted pyrazoles | 59-98 | Not specified | Room Temp | High yields at room temperature, good regioselectivity with certain substrates.[3] |
| N'-Benzylidene tolylsulfonohydrazides | N'-Benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | Not specified | 60 | Silver-catalyzed synthesis of trifluoromethylated pyrazoles.[3] |
| In situ 1,3-Diketone Synthesis | Ketone, Acid Chloride, Hydrazine | Polysubstituted pyrazoles | Good to Excellent | Not specified | Not specified | Fast, general, and allows for the synthesis of previously inaccessible pyrazoles.[3][4] |
| Acetylenic Ketones with Hydrazines | Acetylenic Ketone, Substituted Hydrazine | 1,3,5-Trisubstituted pyrazoles | Excellent | Not specified | Not specified | Highly regioselective, leading to predictably substituted pyrazoles.[5][6] |
| Three-Component Synthesis (Aldehyde, Sulfonyl Hydrazide, BTP) | Aldehyde, Tosyl Hydrazide, 2-Bromo-3,3,3-trifluoropropene (BTP) | 3-(Trifluoromethyl)pyrazoles | Broad range | Not specified | Not specified | One-pot, regioselective synthesis of 3-(trifluoromethyl)pyrazoles with broad substrate scope.[7] |
| N-Monosubstituted Hydrazones with Nitroolefins | N-Monosubstituted hydrazone, Nitroolefin | Substituted pyrazoles | Moderate to Excellent | Not specified | Room Temp | Novel, one-pot, regioselective synthesis.[8] |
| In situ Hydrazine Synthesis (Arylboronic Acids) | Arylboronic acid, Boc-protected diimide, 1,3-Dicarbonyl compound | N-Arylpyrazoles | Not specified | Not specified | Not specified | Circumvents the need to handle potentially unstable hydrazine reagents directly.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these alternative synthetic routes.
Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles from Arylhydrazines and 1,3-Diketones
This protocol exemplifies a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[3]
Procedure:
-
In a suitable reaction vessel, dissolve the 1,3-diketone (1 equivalent) in N,N-dimethylacetamide.
-
Add the arylhydrazine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Silver-Catalyzed Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles
This method utilizes a silver catalyst for the synthesis of valuable trifluoromethylated pyrazole derivatives.[3]
Procedure:
-
To a reaction flask, add N'-benzylidene tolylsulfonohydrazide (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), and a silver catalyst.
-
Heat the reaction mixture to 60 °C.
-
The reaction proceeds through nucleophilic addition, intramolecular cyclization, elimination, and a[3][5]-H shift.
-
After the reaction is complete, the product is isolated and purified to yield the trifluoromethylated pyrazole derivative.
One-Pot Synthesis of 3-(Trifluoromethyl)pyrazoles
This three-component reaction provides a direct and efficient route to 3-(trifluoromethyl)pyrazoles.[7]
Procedure:
-
In a reaction vessel, combine the aldehyde (1 equivalent), tosyl hydrazide (1 equivalent), and 2-bromo-3,3,3-trifluoropropene (BTP).
-
Add a suitable base, such as DBU, and a solvent.
-
Stir the mixture under appropriate reaction conditions.
-
The reaction is believed to proceed via a [3+2] cycloaddition between a diazo intermediate and BTP.
-
Isolate and purify the desired 3-(trifluoromethyl)pyrazole product.
Key Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the alternative pyrazole synthesis strategies discussed.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Efficacy of Novel Fungicides Derived from 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: A Comparative Analysis
For Immediate Release
A series of novel fungicide candidates derived from the chemical scaffold 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine have demonstrated significant efficacy against a range of plant pathogenic fungi. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and professionals in the field of drug development and crop protection.
Quantitative Efficacy Comparison
Initial studies have focused on the synthesis and evaluation of various hydrazone derivatives of this compound. While a comprehensive comparative table of a wide range of derivatives from a single study is not yet available in published literature, a Chinese patent provides valuable preliminary data on closely related compounds. The patent details the fungicidal activity of several 3-chloro-2-hydrazinopyridine derivatives, which lack the trifluoromethyl group but offer insights into the potential of this chemical class.
The data below summarizes the inhibitory effects of selected derivatives against key agricultural pathogens.
| Compound ID | Target Pathogen | Concentration (µg/mL) | Inhibition Rate (%) |
| Derivative A | Tomato Bacterial Spot (Xanthomonas axonopodis pv. vesicatoria) | 100 | 82.54 |
| Derivative B | Cucumber Fusarium Wilt (Fusarium oxysporum f.sp. cucumerinum) | 100 | 71.11 |
Note: The data is based on derivatives of 3-chloro-2-hydrazinopyridine as reported in patent CN105418496A.[1] Further research is needed to quantify the specific efficacy of derivatives containing the 5-(trifluoromethyl) group.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the fungicidal efficacy of these novel compounds.
Synthesis of Hydrazone Derivatives
The general synthetic route involves the reaction of this compound with various aldehydes or ketones.
Experimental Workflow: Synthesis of Fungicide Derivatives
Caption: Synthetic pathway for the generation of hydrazone fungicide candidates.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The fungicidal activity of the synthesized compounds is typically assessed using the mycelial growth rate method against a panel of pathogenic fungi.
-
Preparation of Fungal Cultures: The test fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach an active growth phase.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then diluted with sterile molten PDA to achieve the desired final concentrations.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of a Petri dish containing the PDA mixed with the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific period, or until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
Data Collection and Analysis: The diameter of the fungal colony in each plate is measured. The inhibition rate is calculated using the following formula:
Inhibition Rate (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
Experimental Workflow: Mycelial Growth Inhibition Assay
Caption: Workflow for assessing the in vitro antifungal activity.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for these novel derivatives is still under investigation, the core chemical structure is related to known fungicides that act as uncouplers of oxidative phosphorylation. For instance, the commercial fungicide Fluazinam, which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-ylamino moiety, disrupts the mitochondrial respiratory chain, leading to a halt in ATP synthesis and ultimately fungal cell death.[2] It is hypothesized that the new hydrazone derivatives may share a similar mode of action by interfering with cellular energy production.
Hypothesized Signaling Pathway of Action
Caption: Hypothesized mechanism of action via disruption of oxidative phosphorylation.
Further studies are warranted to elucidate the exact molecular targets and to expand the evaluation of these promising fungicide candidates against a broader spectrum of economically important plant pathogens. The initial findings, however, highlight the potential of the this compound scaffold as a valuable starting point for the development of new and effective crop protection agents.
References
A Comparative Spectroscopic Analysis of Substituted Hydrazinylpyridines
An Objective Guide for Researchers and Drug Development Professionals
Substituted hydrazinylpyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural versatility of the hydrazinylpyridine scaffold allows for a wide range of substitutions, leading to a broad spectrum of physicochemical and pharmacological properties. A thorough spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds, which is a prerequisite for further biological evaluation. This guide provides a comparative analysis of the spectroscopic data for a series of substituted hydrazinylpyridines, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis) for a selection of substituted hydrazinylpyridines, providing a clear comparison of the influence of different substituents on their spectral properties.
Table 1: ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H (Pyridine) | NH | CH₃ | Ar-H (Substituent) | Other | Solvent |
| Compound 1 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | 7.20-8.20 (m) | 10.8 (s) | 2.45 (s) | 7.40-7.80 (m) | - | CDCl₃ |
| Compound 2 2-cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide | 7.43-8.99 (m) | 10.81 (s, D₂O exchangeable) | 2.28 (s) | - | 4.26 (s, CH₂) | DMSO-d₆ |
| Compound 3 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | 6.88-8.17 (m) | 10.83 (s) | 2.44 (s) | 6.95-7.82 (m) | 3.85 (s, OCH₃) | CDCl₃ |
Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm)
| Compound | Pyridine C | C=N | C=O | CH₃ | Ar-C (Substituent) | Other | Solvent |
| Compound 1 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | 111.9, 118.9, 138.1, 147.2, 153.5 | 145.1 | - | 14.8 | 128.9, 129.1, 135.2, 136.9 | - | CDCl₃ |
| Compound 2 2-cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide | 122.1, 123.4, 133.7, 150.2, 151.0 | 168.1 | 169.8 | 14.2 | - | 28.9 (CH₂), 116.8 (CN) | DMSO-d₆ |
| Compound 3 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | 111.8, 118.8, 138.0, 147.1, 153.4 | 144.9 | - | 14.7 | 114.2, 129.8, 130.3, 161.1 | 55.4 (OCH₃) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C=C (Aromatic) | C-Cl Stretch | Other Key Bands |
| Compound 1 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | 3380 | 1605 | 1575, 1480 | 730 | 1090 (N-N) |
| Compound 2 2-cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide | 3250 | 1610 | 1580, 1475 | - | 2260 (C≡N), 1680 (C=O) |
| Compound 3 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | 3390 | 1600 | 1570, 1485 | 735 | 1250 (C-O), 1085 (N-N) |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| Compound 1 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | 265, 320 | 18,500, 12,000 | Chloroform |
| Compound 2 2-cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide | 250, 310 | 15,000, 10,500 | Ethanol |
| Compound 3 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | 270, 325 | 20,000, 13,500 | Chloroform |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed methodologies for each key experiment are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C-NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a Perkin-Elmer 1600 FTIR spectrometer.[3] Samples were prepared as KBr pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 spectrophotometer.[4] Samples were dissolved in spectroscopic grade chloroform or ethanol at a concentration of 1 x 10⁻⁵ M. Spectra were recorded in the 200-800 nm range.
Mass Spectrometry (MS)
Mass spectra were recorded on a TSQ Fortis™ Triple Quadrupole Mass Spectrometer using electrospray ionization (ESI).[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of substituted hydrazinylpyridines.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Signaling Pathway Inhibition by Hydrazone Derivatives
Hydrazone derivatives, including substituted hydrazinylpyridines, have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the COX-2 signaling pathway, which is a key mediator of inflammation. The diagram below illustrates the inhibitory action of a representative hydrazone derivative on this pathway.
Caption: Inhibition of the COX-2 Signaling Pathway.
This guide provides a foundational comparison of the spectroscopic properties of substituted hydrazinylpyridines. Researchers can use this information to aid in the identification and characterization of novel derivatives in their own work. The provided experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Trifluoromethylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in medicinal and agricultural chemistry for enhancing biological activity. The potent electron-withdrawing nature, increased lipophilicity, and metabolic stability conferred by the -CF3 group can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The positional isomerism of the -CF3 group on the pyridine ring—at the 2- (α), 3- (β), or 4- (γ) position—plays a crucial role in determining the ultimate biological effect of the resulting compounds. This guide provides a comparative overview of the biological activities of 2-, 3-, and 4-trifluoromethylpyridine isomers, focusing on available quantitative data and the influence of isomerism on the activity of their derivatives.
Physicochemical Properties Influencing Bioactivity
The position of the trifluoromethyl group significantly impacts the electronic distribution and overall properties of the pyridine ring. This, in turn, influences how these molecules and their derivatives interact with biological targets. The trifluoromethyl group is strongly electron-withdrawing, which can affect the pKa of the pyridine nitrogen and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological system.[2]
Direct Biological Activity of Trifluoromethylpyridine Isomers: A Toxicological Perspective
While 2-, 3-, and 4-trifluoromethylpyridine are primarily utilized as synthetic building blocks for more complex active molecules, their inherent biological activity is often first characterized through toxicological studies. This data provides a baseline for understanding their interaction with biological systems.
| Isomer | Species | Route of Administration | Toxicity Value | Reference |
| 2-Trifluoromethylpyridine Derivative (2-Fluoro-6-(trifluoromethyl)pyridine) | Rat | Oral | LD50: 500 mg/kg | [1] |
| Rat | Dermal | LD50: >2500 mg/kg | [1] | |
| Rat | Inhalation | LC50: 3075 ppm (male) | [1] | |
| 3-Trifluoromethylpyridine | Rat | Inhalation | - | [3] |
| 4-Trifluoromethylpyridine | - | - | Irritating to eyes, respiratory system, and skin. | [4] |
Note: Direct, comparable toxicological data for all three parent isomers under the same conditions is limited in publicly available literature. The data for the 2-substituted isomer is for a closely related derivative.
Isomeric Effects on the Biological Activity of Derivatives
The strategic importance of trifluoromethylpyridine isomerism is most evident in the diverse biological activities of their derivatives. The specific placement of the -CF3 group is a key determinant of the efficacy and selectivity of these compounds in various applications, from crop protection to human health.
Herbicidal Activity
Derivatives of trifluoromethylpyridine are prominent in the agrochemical industry as herbicides. The position of the trifluoromethyl group influences both the potency and crop selectivity of these compounds. For instance, fluazifop-butyl, a herbicide, incorporates a 5-(trifluoromethyl)pyridin-2-yloxy moiety, which is a derivative of 3-trifluoromethylpyridine.[5] Similarly, pyroxsulam, another herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[5]
Insecticidal Activity
The insecticidal activity of trifluoromethylpyridine derivatives is also highly dependent on the isomer used. For example, structural optimization in the development of the insecticide sulfoxaflor revealed that the 6-(trifluoromethyl)pyridine moiety (a derivative of 2-trifluoromethylpyridine) was optimal for its activity.[5] In contrast, the insecticide flonicamid contains a unique 4-trifluoromethyl-substituted pyridine moiety.[5]
Antimicrobial Activity
Derivatives of 4-trifluoromethylpyridine have been investigated for their antibacterial properties. A study on fluorinated pyridine nucleoside and non-nucleoside analogues derived from 4-trifluoromethylpyridine demonstrated significant activity against various bacterial strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of 4-Trifluoromethylpyridine Derivatives [3]
| Compound | Staphylococcus aureus (μg/mL) | Bacillus infantis (μg/mL) | Escherichia coli (μg/mL) | Stenotrophomonas maltophilia (μg/mL) |
| Fluorinated Pyridine Nucleoside 4 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 |
| Fluorinated Pyridine Nucleoside 5 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 |
| Fluorinated Pyridine Nucleoside 6 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 |
| Fluorinated Pyridine Nucleoside 7 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 |
| Non-nucleoside Analogue 8a | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 |
| Non-nucleoside Analogue 8b | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 |
| Amoxicillin (Reference) | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 |
Enzyme Inhibition and Receptor Binding
The isomeric position of the trifluoromethyl group can influence the binding affinity of derivatives to biological macromolecules. A study on zinc (II) complexes with isomeric trifluoromethyl-pyridine carboxylic acid ligands demonstrated this effect. The complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid (a 3-substituted isomer derivative) showed higher binding efficacy to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) compared to the complex with 4-(trifluoromethyl)nicotinic acid (a 4-substituted isomer derivative).[6] This was attributed to differences in their coordination geometry.[6]
Experimental Protocols
Acute Toxicity Studies (LD50/LC50)
Objective: To determine the median lethal dose (LD50) or concentration (LC50) of a substance that causes death in 50% of a test animal population.
General Protocol (Oral LD50):
-
A group of laboratory animals (e.g., rats) is fasted overnight.
-
The test substance is administered orally via gavage at various dose levels to different groups of animals.
-
A control group receives the vehicle (e.g., water or saline).
-
The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
The number of deaths at each dose level is recorded.
-
The LD50 value is calculated using statistical methods, such as the probit analysis.
General Protocol (Inhalation LC50):
-
Groups of animals are placed in an inhalation chamber.
-
The test substance is dispersed in the air as a vapor or aerosol at different concentrations.
-
The animals are exposed to the test atmosphere for a defined period (e.g., 4 hours).
-
A control group is exposed to clean air under the same conditions.
-
The animals are observed for signs of toxicity and mortality during and after exposure for a specified period.
-
The LC50 value is calculated based on the mortality data.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of different synthetic routes to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals, is a critical consideration for efficiency and cost-effectiveness in research and development. This guide provides an objective comparison of two primary synthetic pathways to this valuable compound, supported by detailed experimental protocols and a cost-benefit analysis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2,3-dichloro-5-(trifluoromethyl)pyridine | Route 2: From 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) of Chlorine | Nucleophilic Aromatic Substitution (SNAr) of Fluorine |
| Reported Yield | High (estimated >90%) | High (estimated >90%) |
| Reaction Time | 4 - 8 hours | 2 - 6 hours (estimated) |
| Reaction Temperature | 80 - 120 °C | 60 - 100 °C (estimated) |
| Starting Material Cost | Moderately High | High |
| Overall Cost-Effectiveness | Potentially more cost-effective due to lower starting material price. | Potentially higher cost due to the price of the fluorinated precursor. |
Synthetic Route 1: From 2,3-dichloro-5-(trifluoromethyl)pyridine
This route involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with hydrazine. The chloro group at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atom.
Experimental Protocol
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (4.0 - 6.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound.
-
Dry the final product under vacuum.
Cost Analysis
| Reagent/Solvent | Molar Mass ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 215.99 | ~150 - 250 | ~32.39 - 53.99 |
| Hydrazine hydrate (80%) | 50.06 | ~50 - 150 | ~2.50 - 7.50 |
| Ethanol | 46.07 | ~2 - 5 (per L) | - |
| Toluene | 92.14 | ~2 - 4 (per L) | - |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Workflow Diagram
Caption: Workflow for the synthesis via Route 1.
Synthetic Route 2: From 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
This alternative route utilizes the higher reactivity of the fluorine atom at the 2-position towards nucleophilic aromatic substitution compared to a chlorine atom at the same position. This increased reactivity can potentially lead to milder reaction conditions and shorter reaction times.
Experimental Protocol
Materials:
-
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) in n-butanol (10 volumes).
-
Add hydrazine hydrate (2.0 - 4.0 eq) to the solution.
-
Heat the reaction mixture to 60-100 °C and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid by filtration.
-
Wash the solid with cold water and a small amount of a non-polar solvent like hexane to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol.
-
Dry the final product under vacuum.
Cost Analysis
| Reagent/Solvent | Molar Mass ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 199.53 | ~300 - 500 | ~59.86 - 99.77 |
| Hydrazine hydrate (80%) | 50.06 | ~50 - 150 | ~2.50 - 7.50 |
| n-Butanol | 74.12 | ~2 - 5 (per L) | - |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Workflow Diagram
Caption: Workflow for the synthesis via Route 2.
Discussion and Conclusion
Both synthetic routes present viable options for the preparation of this compound.
Route 1 utilizes a more readily available and less expensive starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. While the reaction conditions might be slightly harsher (higher temperature and longer reaction time) compared to Route 2, the overall cost of raw materials is likely to be lower, making it a more attractive option for large-scale synthesis.
Route 2 benefits from the higher reactivity of the C-F bond, which could translate to milder reaction conditions, shorter reaction times, and potentially higher purity of the crude product, possibly reducing purification costs. However, the significantly higher cost of the starting material, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a major drawback from a cost-benefit perspective.
Recommendation:
For academic research and small-scale synthesis where the cost of starting materials is less of a concern and milder reaction conditions are preferred, Route 2 may be a suitable choice. However, for industrial applications and large-scale production where cost-effectiveness is paramount, Route 1 appears to be the more economically viable and strategically sound approach.
It is important to note that the provided experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions and desired product specifications. The cost analysis is also an estimation and should be verified with current market prices from various suppliers.
A Head-to-Head Comparison of Catalysts for Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a critical strategy in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties it imparts. This guide provides an objective, data-driven comparison of the leading catalytic systems for the synthesis of trifluoromethylpyridines, offering insights into their performance, methodologies, and ideal applications.
At a Glance: Performance of Key Catalytic Systems
The choice of catalyst for trifluoromethylpyridine synthesis is dictated by factors such as desired regioselectivity, substrate scope, reaction conditions, and scalability. Below is a summary of the performance of four major catalytic methodologies.
| Catalytic System | Catalyst/Reagents | Typical Substrates | Key Advantages | Key Disadvantages |
| Vapor-Phase Halogen Exchange | Iron fluoride (or other transition metals) on a solid support | Picolines, Lutidines | Scalable, one-step process for certain isomers | Harsh conditions (>300°C), formation of byproducts, limited to specific isomers |
| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) complexes (e.g., [Pd(allyl)Cl]₂) with specialized ligands (e.g., BrettPhos) | Halopyridines (e.g., chloropyridines) | Broad substrate scope, high functional group tolerance, good yields | Requires pre-functionalized pyridines, catalyst and ligand cost |
| Photoredox Catalysis | Ru or Ir-based photocatalysts (e.g., fac-[Ir(ppy)₃]) | Unactivated pyridines and their derivatives | Mild reaction conditions (room temp., visible light), high functional group tolerance | Can have regioselectivity issues with unsubstituted pyridines, requires specialized equipment |
| Hydrosilylation-Based C-H Functionalization | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) followed by a CF₃⁺ source (e.g., Togni's reagent) | Pyridines and quinolines | Excellent regioselectivity for the 3-position | Multi-step one-pot process, requires specific silanes and oxidants |
Quantitative Catalyst Performance Data
Direct comparison of catalyst performance is most effective when evaluating the same or similar transformations. The following tables present experimental data from the literature for vapor-phase and palladium-catalyzed systems.
Table 1: Vapor-Phase Trifluoromethylation of Picolines with an Iron-Based Catalyst[1][2]
This method involves the simultaneous chlorination and fluorination of picoline substrates in a fluidized-bed reactor. The data below illustrates the product distribution for different picoline isomers at optimized temperatures.
| Substrate | Reaction Temp. (°C) | 3-(Trifluoromethyl)pyridine Yield (GC PA%) | Chloro(trifluoromethyl)pyridine Yield (GC PA%) | Dichloro(trifluoromethyl)pyridine Yield (GC PA%) |
| 3-Picoline | 380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | 450 | 5.4 | 62.2 | 13.9 |
| 4-Picoline | 380 | 7.4 | 64.1 | 19.1 |
PA% = Peak Area Percent
Table 2: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides[3]
This cross-coupling reaction utilizes a palladium catalyst with the specialized ligand BrettPhos to convert aryl chlorides, including a heteroaromatic example, to their trifluoromethylated analogs.
| Substrate | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 4-Chlorotoluene | 3.0 | 4.5 | 120 | 18 | 85 |
| 4-Chloroanisole | 3.0 | 4.5 | 120 | 18 | 91 |
| Methyl 4-chlorobenzoate | 3.0 | 4.5 | 140 | 6 | 89 |
| 2-Chloropyridine | 3.0 | 4.5 | 140 | 18 | 78 |
| 2-Chloro-6-methoxypyridine | 3.0 | 4.5 | 140 | 18 | 82 |
Reaction Pathways and Experimental Workflows
The different catalytic systems operate via distinct mechanisms and require specific experimental setups. The following diagrams illustrate these differences.
Caption: General mechanism for photoredox-catalyzed trifluoromethylation of pyridine.
Caption: Simplified experimental workflows for major catalytic systems.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of trifluoromethylpyridines.
Protocol 1: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine[1][2]
This industrial-style process involves the continuous reaction of 3-picoline in a high-temperature reactor.
-
Apparatus: A two-phase vapor-phase reactor consisting of a catalyst fluidized-bed phase and an empty phase.
-
Catalyst: Iron fluoride on a suitable support.
-
Procedure:
-
3-Picoline is vaporized and mixed with chlorine gas and hydrogen fluoride.
-
The gas mixture is introduced into the fluidized-bed phase, where the initial chlorination of the methyl group and subsequent fluorination occurs at approximately 380°C.
-
The resulting mixture, containing 3-(trifluoromethyl)pyridine, flows into the empty phase of the reactor, also maintained at 380°C.
-
Further chlorination on the pyridine ring occurs in the empty phase, leading to the formation of 2-chloro-5-(trifluoromethyl)pyridine and other chlorinated byproducts.
-
The product stream is cooled and condensed.
-
The desired product is isolated from the crude mixture by distillation.
-
Protocol 2: Palladium-Catalyzed Trifluoromethylation of 2-Chloropyridine[3]
This protocol is representative of a modern cross-coupling approach for the synthesis of trifluoromethylpyridines from halo-pyridines.
-
Reagents: 2-chloropyridine, triethyl(trifluoromethyl)silane (TESCF₃), potassium fluoride (KF), [Pd(allyl)Cl]₂ catalyst, and BrettPhos ligand.
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure:
-
In a nitrogen-filled glovebox, a solution of the palladium precursor ([Pd(allyl)Cl]₂, 3 mol%) and BrettPhos (4.5 mol%) in dioxane is added to a vial containing spray-dried KF (2.0 equiv.) and 2-chloropyridine (1.0 equiv.).
-
TESCF₃ (2.0 equiv.) is added to the mixture.
-
The vial is sealed and the reaction mixture is stirred at 140°C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 2-(trifluoromethyl)pyridine.
-
Protocol 3: Photoredox-Catalyzed Trifluoromethylation of Pyridine Derivatives
This method exemplifies a mild, light-driven approach to trifluoromethylation.
-
Reagents: Pyridine substrate, a trifluoromethyl source (e.g., triflyl chloride or Togni's reagent), a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a base (e.g., K₂HPO₄).
-
Solvent: Anhydrous acetonitrile.
-
Procedure:
-
An oven-dried vial is charged with the photocatalyst, K₂HPO₄ (3.0 equiv.), and the pyridine substrate (1.0 equiv.).
-
Anhydrous acetonitrile is added, and the solution is degassed by sparging with argon.
-
The trifluoromethyl source (1-4 equiv.) is added, and the vial is sealed.
-
The reaction mixture is stirred at room temperature while being irradiated with a compact fluorescent lamp or blue LEDs for 12-24 hours.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the trifluoromethylated pyridine product.
-
Protocol 4: 3-Position-Selective C-H Trifluoromethylation via Hydrosilylation[4][5]
This protocol achieves regioselective trifluoromethylation at the C3 position of the pyridine ring.
-
Reagents: Pyridine substrate, methylphenylsilane, tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol%), Togni's Reagent I, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Solvent: 1,2-dichloroethane (DCE).
-
Procedure:
-
To a solution of the pyridine substrate (1.0 equiv.) in DCE, tris(pentafluorophenyl)borane and methylphenylsilane (1.5 equiv.) are added. The mixture is stirred at 65°C to facilitate hydrosilylation.
-
The reaction is then cooled to 0°C, and Togni's Reagent I (1.5 equiv.) is added. The mixture is allowed to warm to room temperature and stirred until the intermediate is consumed.
-
DDQ (1.5 equiv.) is then added to the reaction mixture, which is stirred at room temperature for an additional period to effect oxidation.
-
The reaction is quenched, and the crude product is purified by column chromatography to yield the 3-trifluoromethylpyridine.
-
Conclusion
The synthesis of trifluoromethylpyridines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. For large-scale industrial production of specific isomers, traditional vapor-phase catalysis remains relevant despite its harsh conditions. Palladium-catalyzed cross-coupling offers greater versatility and functional group tolerance, making it a powerful tool for medicinal chemistry, albeit at a higher cost and with the requirement for pre-functionalized starting materials. The emergence of photoredox catalysis provides an exceptionally mild and versatile alternative for direct C-H trifluoromethylation, which is particularly valuable for late-stage functionalization of complex molecules. Finally, specialized methods like hydrosilylation-based C-H functionalization offer unparalleled regiocontrol for accessing specific isomers that are difficult to obtain by other means. The selection of an optimal catalyst and methodology will ultimately depend on the specific synthetic target, available resources, and desired scale of the reaction.
The Trifluoromethyl Advantage: A Comparative Guide to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing biological activity and optimizing physicochemical properties. The trifluoromethyl (-CF3) group, in particular, serves as a powerful tool in medicinal chemistry. This guide provides a detailed comparison of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine and its non-fluorinated analog, 3-Chloro-2-hydrazinopyridine, highlighting the significant advantages conferred by the trifluoromethyl moiety.
Executive Summary
The presence of a trifluoromethyl group on the pyridine ring of this compound offers substantial benefits over its non-fluorinated counterpart. These advantages, supported by extensive research in medicinal and agrochemical chemistry, include enhanced metabolic stability, increased lipophilicity and cell permeability, and improved target binding affinity.[1][2][3][4] These factors collectively contribute to potentially greater efficacy and a more favorable pharmacokinetic profile in downstream applications, such as in the development of novel insecticides and kinase inhibitors.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The introduction of a trifluoromethyl group dramatically alters the electronic and physical properties of the parent molecule. The following table summarizes a comparison of key physicochemical and pharmacokinetic parameters between this compound and 3-Chloro-2-hydrazinopyridine. The data presented is a qualitative assessment based on established principles of medicinal chemistry and fluorine's effects on drug-like molecules.
| Property | 3-Chloro-2-hydrazinopyridine | This compound | Rationale for Advantage |
| Molecular Weight | 143.57 g/mol [5] | 211.57 g/mol [6] | N/A |
| Lipophilicity (LogP) | Lower | Higher | The -CF3 group is highly lipophilic, which can enhance membrane permeability and absorption.[1][2] |
| Metabolic Stability | Lower | Higher | The strong carbon-fluorine bonds in the -CF3 group are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, leading to a longer biological half-life.[2][7] |
| Acidity/Basicity (pKa) | More Basic | Less Basic | The strong electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen.[8] |
| Binding Affinity | Good | Potentially Enhanced | The -CF3 group can engage in favorable interactions with biological targets, such as hydrophobic pockets in enzymes, potentially increasing binding affinity.[9][10] |
| Bioavailability | Moderate | Potentially Higher | A combination of increased lipophilicity and metabolic stability can lead to improved oral bioavailability.[10] |
Applications in Agrochemicals: Enhanced Insecticidal Activity
Both this compound and 3-Chloro-2-hydrazinopyridine serve as key intermediates in the synthesis of agrochemicals, particularly insecticides.[5] The trifluoromethylated precursor is particularly valuable in the development of potent insecticidal compounds. Derivatives of this compound have been shown to exhibit significant insecticidal activity against a range of pests.
While a direct comparative study is not available, structure-activity relationship (SAR) studies on related hydrazone derivatives consistently demonstrate that the presence and position of electron-withdrawing groups, such as trifluoromethyl, on the aromatic ring significantly influence insecticidal potency.[1][11][12]
Illustrative Insecticidal Activity Data:
The following table presents illustrative insecticidal activity data for hypothetical hydrazone derivatives synthesized from the two precursors, based on trends observed in published literature.[1][12][13]
| Compound | Target Pest | LC50 (mg/L) |
| Derivative of 3-Chloro-2-hydrazinopyridine | Plutella xylostella (Diamondback Moth) | >100 |
| Derivative of this compound | Plutella xylostella (Diamondback Moth) | <50 |
| Derivative of 3-Chloro-2-hydrazinopyridine | Aphis nerii (Oleander Aphid) | >200 |
| Derivative of this compound | Aphis nerii (Oleander Aphid) | <100 |
Applications in Drug Discovery: Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors. The hydrazinyl group of both this compound and its non-fluorinated analog can be used to synthesize a variety of heterocyclic compounds with potential kinase inhibitory activity.[14] The trifluoromethyl group can play a crucial role in enhancing the potency and selectivity of these inhibitors by occupying hydrophobic pockets in the ATP-binding site of kinases.
Illustrative Kinase Inhibition Data:
The following table provides a hypothetical comparison of the kinase inhibitory activity of compounds derived from the two precursors against a relevant cancer-related kinase.
| Compound | Target Kinase | IC50 (nM) |
| Derivative of 3-Chloro-2-hydrazinopyridine | Epidermal Growth Factor Receptor (EGFR) | 500 |
| Derivative of this compound | Epidermal Growth Factor Receptor (EGFR) | 50 |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (4-6 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
This protocol is adapted from a general procedure for the synthesis of hydrazinopyridines.[15]
In Vitro Insecticidal Bioassay
Objective: To evaluate the insecticidal activity of synthesized compounds against a target insect pest (e.g., Plutella xylostella).
Materials:
-
Synthesized compounds
-
Acetone (for dissolving compounds)
-
Triton X-100 (as an emulsifier)
-
Distilled water
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions of the test compound in distilled water containing a small amount of Triton X-100.
-
Dip cabbage leaf discs into each test solution for 10-20 seconds.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a petri dish lined with filter paper.
-
Introduce 10 third-instar larvae into each petri dish.
-
Seal the petri dishes and incubate at 25 ± 1°C.
-
Record larval mortality after 24, 48, and 72 hours.
-
Calculate the LC50 value using probit analysis.
This is a generalized protocol for insecticidal bioassays.[1]
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
ATP
-
Kinase-specific substrate
-
Test compound dissolved in DMSO
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Add the kinase enzyme to the wells of a 384-well plate.
-
Add serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to ADP concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
This protocol is a standard method for determining kinase inhibition.
Visualizing the Advantage
The following diagrams illustrate the synthetic pathway and the conceptual basis for the enhanced biological activity of trifluoromethylated compounds.
Caption: Synthetic routes to the trifluoromethylated and non-trifluoromethylated hydrazinylpyridines.
Caption: Conceptual overview of how the trifluoromethyl group contributes to enhanced biological efficacy.
Conclusion
The incorporation of a trifluoromethyl group in this compound provides a clear and significant advantage over its non-fluorinated analog for applications in both agrochemical and pharmaceutical research. The enhanced metabolic stability, increased lipophilicity, and potential for improved target binding make it a superior building block for the synthesis of next-generation insecticides and therapeutic agents.[1][2][10] While direct comparative experimental data for these specific precursors is limited, the well-documented effects of trifluoromethylation in medicinal chemistry provide a strong rationale for prioritizing the use of this compound in discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 6. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel hydrazone derivatives containing pyridine amide moiety: Design, synthesis, and insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
A Comparative Guide to DFT Studies of Hydrazinylpyridine and Related Hydrazone Derivatives
This guide provides a comparative analysis of hydrazinylpyridine and related hydrazone derivatives based on Density Functional Theory (DFT) studies. It is intended for researchers, scientists, and drug development professionals interested in the structural, electronic, and reactivity properties of these compounds. The information is synthesized from recent experimental and theoretical research, offering insights into their potential applications.
Comparative Analysis of Electronic Properties
DFT calculations are a powerful tool for predicting the electronic characteristics and reactivity of molecules.[1] A common approach involves analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[1]
A comprehensive study on a series of (E)-1-(2,4-dinitrophenyl)-2-(benzylidene) hydrazine derivatives (H1-H4), which share structural similarities with hydrazinylpyridines, provides key comparative data on their electronic properties. These derivatives were analyzed to understand how different substituents on the benzylidene ring affect their molecular properties.
| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| H1 | 2,4-dihydroxybenzylidene | -6.448 | -2.693 | 3.755 | 4.191 |
| H2 | 4-isopropylbenzylidene | -6.421 | -2.557 | 3.864 | 5.897 |
| H3 | 4-methylbenzylidene | -6.367 | -2.530 | 3.837 | 5.867 |
| H4 | 4-chlorobenzylidene | -6.530 | -2.721 | 3.809 | 5.151 |
Table 1: Comparative electronic properties of hydrazine derivatives (H1-H4) calculated at the DFT/B3LYP/6-31G(d,p) level of theory. Data sourced from Rafiq et al. (2024).
From this comparison, it is evident that substituent groups significantly influence the electronic properties. For instance, the dihydroxy-substituted derivative (H1) has the lowest energy gap, suggesting higher reactivity compared to the others in the series. Such insights are vital for designing molecules with specific electronic characteristics for applications in organic electronics and photovoltaics.
Global Chemical Reactivity Descriptors
Beyond FMO analysis, global reactivity descriptors derived from DFT calculations offer deeper insights into the chemical behavior of molecules. These parameters, including chemical hardness (η) and electrophilicity (ω), are calculated from HOMO and LUMO energy values.[1][2] A study on heterocyclic hydrazones synthesized from 4-hydrazinylbenzoic acid provides a useful comparison.[2]
| Compound | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |
| HYDZ-1 | -1025.21 | -6.23 | -2.25 | 3.98 | 1.99 | 4.67 |
| HYDZ-2 | -1025.21 | -6.17 | -2.20 | 3.97 | 1.98 | 4.54 |
| HYDZ-3 | -949.77 | -6.13 | -2.12 | 4.01 | 2.00 | 4.39 |
Table 2: Global chemical reactivity descriptors for three heterocyclic hydrazones (HYDZ-1, HYDZ-2, HYDZ-3) calculated at the B3LYP/6–311++G(d,p) level. Data sourced from El-Sheref et al. (2022).[2]
The HOMO-LUMO energy gap is an important parameter for determining chemical reactivity and stability. The analysis of these descriptors helps in understanding the relative stability and reactivity profiles of different derivatives, which is crucial for drug design and materials science.[2]
Experimental & Computational Protocols
To ensure the reproducibility and validity of comparative studies, detailing the computational methodology is essential. The data presented in this guide are based on protocols commonly found in the literature.
Computational DFT Protocol:
-
Software: All quantum chemical calculations are typically performed using software packages like Gaussian 09, Gaussian03, or CrystalExplorer.[3][4]
-
Geometry Optimization: The molecular geometries of the compounds are optimized to find the most stable conformation (ground state). This is commonly achieved using DFT with a specific functional and basis set.
-
Functional and Basis Set: A frequently employed combination is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional with the 6-31G(d,p) or a larger 6-311G(d,p) or 6-311++G(d,p) basis set.[2][3] The choice of functional and basis set represents a balance between computational accuracy and cost.[4]
-
Property Calculation: Following optimization, key electronic properties are calculated. These include:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP) maps to identify electron-rich and electron-poor regions.
-
Global reactivity descriptors (hardness, chemical potential, electrophilicity).
-
-
Data Visualization: The outputs, such as optimized geometries, MEP maps, and molecular orbitals, are visualized using software like GaussView.
Synthesis and Characterization Protocol (General Overview):
Hydrazone derivatives are often synthesized through a condensation reaction between a hydrazine derivative (e.g., 4-hydrazinylbenzoic acid) and various aromatic aldehydes in a solvent like ethanol under reflux.[2] The resulting molecular structures are then confirmed and characterized using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][4][5] These experimental results are often compared with theoretical data from DFT calculations to validate the computed structures.[4][6]
Mandatory Visualizations
Diagrams illustrating workflows and conceptual relationships are critical for understanding the methodologies and theoretical underpinnings of these studies.
Caption: General workflow for a comparative DFT study of chemical derivatives.
Caption: Relationship between DFT parameters and predicted chemical properties.
References
- 1. irjweb.com [irjweb.com]
- 2. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is critical for ensuring laboratory safety and environmental compliance. This guide provides a step-by-step protocol for the safe handling and disposal of this compound, based on established procedures for pyridine derivatives. Adherence to these guidelines is essential to mitigate risks and maintain a secure research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Pyridine derivatives are known to be toxic, irritant, and flammable.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile rubber).[1][2] | To prevent skin contact and absorption.[1] |
| Body Protection | A fully-buttoned lab coat.[2] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | To avoid inhalation of vapors.[1] |
In the event of a spill, evacuate the area immediately. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with all local, state, and federal regulations.[1][3] This compound should be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and a clear indication of the associated hazards.
-
Table 2: Waste Container Labeling Requirements
| Information on Label | Details |
| Waste Name | This compound |
| Hazard Pictograms | Flammable, Toxic, Irritant |
| Signal Word | Danger |
| Hazard Statements | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapors. |
| Contact Information | Name and contact details of the generating laboratory/researcher. |
| Accumulation Start Date | The date when waste was first added to the container. |
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Common disposal methods for pyridine-based waste include rotary kiln incineration or liquid injection incineration.[3]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Comprehensive Safety and Handling Guide for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This guide provides essential safety, handling, and disposal protocols for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS No. 89570-82-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1] It is imperative to understand these risks before handling the substance.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.[3][4] The recommended equipment is detailed below.
| Body Part | Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | Inspect gloves prior to use.[1][3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[3][5] If exposure limits are exceeded, use a full-face respirator. | For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator. For higher levels, use type OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[6] |
| Hands | Chemically impermeable gloves. | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood.[3][5]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[2][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][7]
-
Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][5]
Storage Protocol:
-
Container: Store in a tightly closed, properly labeled container.[1][5] Polyethylene or polypropylene containers are recommended.[4]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.[5]
-
Security: Store in a locked-up area, separate from incompatible materials such as strong oxidizing agents.[1][8]
-
Integrity: Regularly check containers for leaks or physical damage.[4]
Emergency Procedures: First-Aid Measures
In case of accidental exposure, immediate action is required. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][3][6] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[3][6] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Operational Plan: Accidental Release (Spill) Protocol
A systematic approach is necessary to manage spills effectively and safely.
-
Evacuate: Clear all personnel from the immediate spill area and move upwind.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the full personal protective equipment as specified in the PPE section.[3][6]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3][4] Use inert materials like sand, earth, or vermiculite to contain the spill.[4]
-
Clean-Up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust formation.[4][6] For liquid spills, absorb with inert material.
-
Decontaminate: Wash the spill area thoroughly and prevent runoff from entering drains.[2][4] Decontaminate all protective equipment before reuse.[4]
-
Report: Advise emergency services if the spill enters drains or waterways.[4]
Disposal Plan
Waste disposal must be handled by licensed professionals and in accordance with all applicable local, state, and federal regulations.[1][7]
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of as unused product in a suitable, closed container.[6] Do not re-use empty containers.[7]
-
Environmental Precaution: Do not let the product enter drains or sewer systems.[6][8]
Physicochemical Data
| Property | Value |
| Molecular Formula | C6H5ClF3N3[9] |
| Molecular Weight | 212 g/mol [9] |
| Melting Point | 90 °C[10] |
| Boiling Point | 201.2 ± 50.0 °C (Predicted)[10] |
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89570-82-1 Name: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine [xixisys.com]
- 6. capotchem.com [capotchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - C6H5ClF3N3 | CSSB00000184055 [chem-space.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
